Trichomycin B
Description
antibacterial triterpene from Tricholoma sp. AU1; structure in first source
Structure
2D Structure
Properties
CAS No. |
12699-00-2 |
|---|---|
Molecular Formula |
C58H84N2O18 |
Molecular Weight |
1097.3 g/mol |
IUPAC Name |
(1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1 |
InChI Key |
LWTOHQGGAJCWFV-DWWLNLDRSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@@H](CC(CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)CC[C@@H](CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Synonyms |
Trichomycin B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Trichomycin B: A Technical Guide to its Discovery and Origin from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B, a member of the polyene macrolide class of antibiotics, represents a significant area of interest in the ongoing search for novel antifungal agents. Isolated from the fermentation broth of Streptomyces hachijoensis, this natural product has demonstrated notable activity against a range of fungi, yeasts, and Trichomonas.[1][2] This technical guide provides an in-depth exploration of the discovery, origin, and characteristics of this compound, with a focus on the scientific methodologies and data that underpin our current understanding of this promising molecule.
Discovery and Origin
This compound is a secondary metabolite produced by the Gram-positive bacterium Streptomyces hachijoensis.[1][2] The genus Streptomyces is renowned as a prolific source of a wide array of bioactive compounds, including a majority of the clinically useful antibiotics.[3][4] The discovery of this compound is part of the broader effort to screen microbial sources for novel compounds with therapeutic potential.
Initial studies on this compound involved its comparison with the co-produced analogue, Trichomycin A.[5] Both compounds were found to share the same molecular formula, C58H84N2O18, and a molecular weight of 1096.[5] However, detailed spectroscopic analysis revealed a key structural difference: the hydroxyl group located at the C-5 position in Trichomycin A is positioned at C-9 in this compound.[5] This seemingly minor structural variation has been shown to impact the biological activity of the molecule, with this compound exhibiting lower activity against fungi and yeasts compared to Trichomycin A.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C58H84N2O18 | [5] |
| Molecular Weight | 1096 g/mol | [5] |
| Class | Polyene Macrolide Antibiotic | [1][2] |
| Producing Organism | Streptomyces hachijoensis | [1][2] |
Biological Activity
This compound has demonstrated a spectrum of activity against various fungi and yeasts. While specific Minimum Inhibitory Concentration (MIC) data for this compound is not extensively available in the public domain, the activity of polyene macrolides as a class is well-documented. For comparative purposes, the following table summarizes the MIC ranges for the related polyene macrolide, Amphotericin B, against common fungal pathogens.
| Organism | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.5 - 1 |
| Candida glabrata | 0.5 - 1 |
| Candida parapsilosis | 0.25 - 1 |
| Candida tropicalis | 0.5 - 1 |
| Aspergillus fumigatus | 0.5 - 2 |
| Aspergillus flavus | 0.5 - 2 |
| Aspergillus niger | 1 - 4 |
| Aspergillus terreus | 1 - 4 |
Note: This data is for Amphotericin B and is provided for comparative context. Specific MIC values for this compound may vary.
Experimental Protocols
Fermentation of Streptomyces hachijoensis for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces hachijoensis. The following protocol outlines a general procedure that can be optimized for enhanced yield.
1. Inoculum Preparation:
-
Aseptically transfer a loopful of a sporulated culture of Streptomyces hachijoensis from a slant culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., tryptone-soya broth).
-
Incubate the flask on a rotary shaker at 28-30°C and 200-250 rpm for 48-72 hours until a dense culture is obtained.
2. Production Fermentation:
-
Inoculate a production fermenter containing a suitable production medium (e.g., a medium rich in complex carbon and nitrogen sources) with 5-10% (v/v) of the seed culture.
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation for a period of 5-7 days.
-
Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.
Isolation and Purification of this compound
1. Extraction of the Fermentation Broth:
-
After the fermentation is complete, harvest the culture broth by centrifugation to separate the mycelial biomass from the supernatant.
-
Extract the mycelial cake and the supernatant separately with a suitable organic solvent, such as n-butanol or ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
-
Subject the crude extract to column chromatography using a stationary phase such as silica gel or a macroporous adsorbent resin.
-
Elute the column with a gradient of solvents of increasing polarity (e.g., a mixture of chloroform and methanol) to separate the components of the extract.
-
Monitor the fractions for antifungal activity using a bioassay.
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the active fractions by preparative reverse-phase HPLC.
-
Use a C18 column and a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution profile using a UV detector at a wavelength corresponding to the chromophore of this compound (typically in the range of 300-400 nm for polyenes).
-
Collect the peak corresponding to this compound and concentrate it to obtain the purified compound.
Characterization of this compound
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD).
-
Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer.
-
The chemical shifts and coupling constants of the protons and carbons will provide detailed information about the molecular structure.
2. Mass Spectrometry (MS):
-
Analyze the purified this compound using a mass spectrometer, such as one equipped with a Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) source.
-
The mass spectrum will provide the accurate molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.
Biosynthesis and Regulation
While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in the literature, the biosynthesis of polyene macrolides in Streptomyces is well understood and proceeds via a Type I polyketide synthase (PKS) pathway.
The regulation of polyene macrolide biosynthesis in Streptomyces is a complex process involving a hierarchy of regulatory genes. Pathway-specific regulators, often located within the biosynthetic gene cluster, are typically controlled by global regulators that respond to nutritional and environmental signals.
Conclusion
This compound, a polyene macrolide from Streptomyces hachijoensis, continues to be a molecule of interest for its antifungal properties. While much is known about its structure and origin, further research is needed to fully elucidate its biosynthetic pathway, regulatory network, and to obtain comprehensive data on its biological activity. The methodologies outlined in this guide provide a framework for the continued investigation and potential development of this compound as a therapeutic agent. The exploration of natural products from Streptomyces remains a cornerstone of drug discovery, and this compound serves as a compelling example of the chemical diversity and therapeutic potential held within this remarkable genus.
References
- 1. Biotechnological production and application of the antibiotic pimaricin: biosynthesis and its regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Control of Polyene Macrolide Biosynthesis: DIRECT BINDING OF THE REGULATOR PimM TO EIGHT PROMOTERS OF PIMARICIN GENES AND IDENTIFICATION OF BINDING BOXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Field desorption mass spectrometry in structural studies of polyene macrolide antibiotics: isolation and early identification of a pentaene macrolide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
Trichomycin B: A Technical Deep Dive into its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B, also known as Hachimycin, is a polyene macrolide antibiotic produced by the fermentation of Streptomyces hachijoensis.[1][2] As a member of the polyene class of antifungals, this compound exhibits a broad spectrum of activity against various fungi, yeasts, and Trichomonas.[1][2][3] Its mechanism of action, like other polyenes, is primarily attributed to its interaction with ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols and visualizations to support further research and development.
Chemical Structure
This compound is a complex macrolide molecule with the chemical formula C58H84N2O18.[4][5] Its structure is characterized by a large lactone ring containing a series of conjugated double bonds, which is a hallmark of polyene antibiotics. This polyene region imparts the molecule with its characteristic UV-visible absorption spectrum and is crucial for its antifungal activity. Attached to the macrolide ring is a mycosamine sugar moiety. The IUPAC name for this compound is (1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid.[5]
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C58H84N2O18 | [4][5] |
| Molecular Weight | 1097.3 g/mol | [5] |
| CAS Number | 12699-00-2 | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | ||
| Water | Poorly soluble; aggregates in aqueous solutions.[6] | |
| DMSO | Soluble (as a monomer)[6] | |
| Methanol | Soluble (as a monomer)[6] | |
| Ethanol | Soluble (as a monomer)[6] | |
| Propanol | Soluble (as a monomer)[6] | |
| pKa | Data not available | |
| LogP (calculated) | 1.9 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of the physicochemical properties of complex molecules like this compound. Below are representative protocols for key analytical procedures.
Determination of Molecular Formula and Molecular Weight
The molecular formula and weight of this compound were determined by comparing it with Trichomycin A using elemental analysis and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[4]
Protocol:
-
Elemental Analysis:
-
A precisely weighed sample of this compound is subjected to combustion analysis.
-
The resulting amounts of carbon, hydrogen, and nitrogen are quantified to determine the empirical formula.
-
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS):
-
The sample is dissolved in a suitable matrix (e.g., glycerol).
-
The sample-matrix mixture is bombarded with a high-energy beam of atoms (e.g., xenon).
-
The resulting ions are accelerated into a mass analyzer, and their mass-to-charge ratio is measured to determine the molecular weight.
-
Determination of Melting Point
While a specific melting point for this compound is not available, the following is a standard protocol for determining the melting point of a solid organic compound using the capillary method.
Protocol:
-
Sample Preparation:
-
A small amount of the dry, powdered sample is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
-
Apparatus Setup:
-
The capillary tube is placed in a melting point apparatus.
-
-
Measurement:
-
The sample is heated at a steady and slow rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Determination of Solubility
A precise, quantitative solubility value for this compound in various solvents is not readily found in the literature. The following protocol outlines a general method for determining the solubility of a polyene antibiotic.
Protocol:
-
Sample Preparation:
-
A known excess amount of this compound is added to a specific volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed vial.
-
-
Equilibration:
-
The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
-
Separation:
-
The saturated solution is filtered or centrifuged to remove any undissolved solid.
-
-
Quantification:
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, based on a standard curve.
-
Mechanism of Action and Experimental Workflow
The antifungal activity of this compound is attributed to its ability to disrupt the fungal cell membrane. This process can be visualized as a signaling pathway, and its efficacy can be quantified through standardized experimental workflows.
Signaling Pathway of this compound
The primary mechanism of action for polyene macrolides like this compound involves their interaction with ergosterol, a major sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and leading to cell death. The downstream effects of this pore formation include leakage of essential ions and small molecules, which ultimately leads to apoptosis.
Diagram 1: Proposed signaling pathway for this compound's antifungal activity.
Experimental Workflow for Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound is commonly determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure for this purpose.
Diagram 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion
This compound remains a molecule of interest for its potent antifungal properties. This guide has provided a detailed overview of its chemical structure and known physicochemical characteristics. While there are gaps in the publicly available quantitative data for properties such as melting point and solubility, the provided experimental protocols offer a framework for their determination. The visualized signaling pathway and experimental workflow offer a clear understanding of its mechanism of action and how its efficacy can be assessed. Further research into the specific downstream effects of this compound-induced pore formation and the development of novel formulations to address its solubility challenges will be crucial for its potential therapeutic applications.
References
- 1. scialert.net [scialert.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 12699-00-2 [amp.chemicalbook.com]
- 4. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C58H84N2O18 | CID 71586957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Polyene Macrolide Biosynthesis: A Technical Guide Using Nystatin as a Model for Trichomycin B
Disclaimer: Detailed information on the specific biosynthetic pathway of Trichomycin B in Streptomyces hachijoensis is not currently available in the public domain. This technical guide therefore utilizes the well-characterized biosynthesis of nystatin, a closely related polyene macrolide antibiotic produced by Streptomyces noursei, as a representative model to illustrate the core principles and methodologies relevant to the production of this class of compounds in actinomycetes.
Introduction
Polyene macrolide antibiotics are a critical class of antifungal agents produced by various actinomycetes. Their biosynthesis is a complex process orchestrated by a large, multi-enzymatic system known as a Type I Polyketide Synthase (PKS). This guide provides an in-depth overview of the genetic and biochemical machinery responsible for the assembly of a model polyene macrolide, nystatin, which serves as a proxy for understanding the likely biosynthetic pathway of this compound. For researchers, scientists, and drug development professionals, understanding these pathways is paramount for strain improvement, yield optimization, and the generation of novel, more effective antifungal compounds through metabolic engineering.
The Nystatin Biosynthetic Gene Cluster: A Homologous System
The biosynthesis of polyene macrolides is encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). In the case of nystatin, this cluster in Streptomyces noursei spans over 120 kb and contains all the genetic information necessary for the synthesis of the polyketide backbone, its subsequent modifications, and regulation. It is highly probable that a similar, homologous gene cluster governs the production of this compound in Streptomyces hachijoensis.
Core Polyketide Synthase (PKS) Genes
The core of the biosynthetic machinery is a Type I PKS system, a series of large, modular enzymes that sequentially add and modify two-carbon units to a growing polyketide chain. The nystatin PKS is encoded by a set of genes, designated nysA, nysB, nysC, nysI, nysJ, and nysK. Each PKS module contains a specific set of catalytic domains responsible for one cycle of chain elongation.
Table 1: Key PKS Domains and Their Functions
| Domain | Function |
| Acyltransferase (AT) | Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA). |
| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheinyl arm. |
| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. |
| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. |
| Dehydratase (DH) | Dehydrates the β-hydroxyl group to form a double bond. |
| Enoylreductase (ER) | Reduces the double bond to a single bond. |
Tailoring Enzymes
Following the assembly of the polyketide backbone, a series of "tailoring" enzymes modify the structure to yield the final, biologically active molecule. These enzymes are also encoded within the BGC.
Table 2: Nystatin Biosynthetic Genes and Their Putative Functions
| Gene | Proposed Function |
| nysA, nysB, nysC, nysI, nysJ, nysK | Type I Polyketide Synthases (PKSs) |
| nysDIII | GDP-mannose 4,6-dehydratase (Mycosamine biosynthesis) |
| nysDII | Aminotransferase (Mycosamine biosynthesis) |
| nysDI | Glycosyltransferase (Attachment of mycosamine) |
| nysL, nysN | Cytochrome P450 monooxygenases (Post-PKS modifications) |
| nysE | Thioesterase (Release of the polyketide chain) |
| nysF | 4'-phosphopantetheinyl transferase (PKS activation) |
| nysG, nysH | ABC transporters (Export of nystatin) |
| nysRI, nysRIII, nysRIV, nysRV | Regulatory proteins |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of a polyene macrolide can be conceptualized as an assembly line process. The following diagram illustrates the proposed biosynthetic pathway for nystatin, which serves as a model for this compound.
Caption: Proposed biosynthetic pathway of nystatin.
Experimental Protocols
Investigating the biosynthesis of polyene macrolides involves a combination of genetic, biochemical, and analytical techniques. The following are generalized protocols for key experiments.
Gene Inactivation and Complementation
This protocol is used to confirm the function of a specific gene in the biosynthetic pathway.
Caption: Workflow for gene inactivation and complementation.
Methodology:
-
Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene and a selectable antibiotic resistance cassette.
-
Conjugation: The vector is introduced into the Streptomyces host from an E. coli donor strain.
-
Selection: Exconjugants are selected for the antibiotic resistance marker, and subsequent screening identifies double-crossover homologous recombinants where the target gene is replaced by the resistance cassette.
-
Verification: Gene replacement is confirmed by PCR using primers flanking the target gene and by Southern blot analysis.
-
Phenotypic Analysis: The mutant strain is fermented, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the absence of the final product and the potential accumulation of intermediates.
-
Complementation: A wild-type copy of the inactivated gene is introduced into the mutant strain on an integrative plasmid to restore production of the final compound, confirming the gene's function.
Heterologous Expression of the Biosynthetic Gene Cluster
This protocol is used to produce the polyene macrolide in a different, often more genetically tractable, host organism.
Caption: Workflow for heterologous expression of a BGC.
Methodology:
-
BGC Isolation: The entire biosynthetic gene cluster is isolated from the native producer's genomic DNA, often through the creation of a cosmid or Bacterial Artificial Chromosome (BAC) library.
-
Vector Construction: The isolated BGC is cloned into an integrative or replicative expression vector suitable for the chosen heterologous host.
-
Host Transformation: The expression vector is introduced into a genetically well-characterized heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.
-
Fermentation and Analysis: The recombinant host is fermented, and the production of the target polyene macrolide is assessed by HPLC and LC-MS.
Quantitative Data
While specific quantitative data for this compound biosynthesis is unavailable, the following table presents representative data that would be sought in such studies, using nystatin as an example.
Table 3: Representative Quantitative Data for Polyene Macrolide Production
| Parameter | Value | Method of Measurement |
| Nystatin Titer (Wild-Type) | 1.5 - 2.5 g/L | HPLC with UV detection |
| Nystatin Titer (Engineered Strain) | 4.0 - 5.0 g/L | HPLC with UV detection |
| Specific Nystatin Production Rate | 0.02 - 0.04 g/g DCW/h | Fermentation data analysis |
| Precursor (Malonyl-CoA) Pool | 50 - 100 nmol/g DCW | LC-MS/MS |
| Precursor (Methylmalonyl-CoA) Pool | 20 - 40 nmol/g DCW | LC-MS/MS |
DCW: Dry Cell Weight
Conclusion
The biosynthesis of polyene macrolides like this compound is a fascinating and complex process governed by a large and intricate enzymatic machinery. While the specific details of the this compound pathway await elucidation, the study of homologous systems such as the nystatin biosynthetic pathway in Streptomyces noursei provides a robust framework for understanding the fundamental principles of their formation. The experimental approaches outlined in this guide are central to the ongoing efforts to discover, characterize, and engineer novel antifungal agents with improved efficacy and reduced toxicity. Future research, including the sequencing of the Streptomyces hachijoensis genome, will be instrumental in unveiling the precise biosynthetic route to this compound and unlocking its full therapeutic potential.
Trichomycin B: A Technical Overview of its Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B, also known as Hachimycin, is a polyene macrolide antibiotic produced by Streptomyces hachijoensis.[1][2] As a member of the polyene class of antifungals, its mechanism of action is predicated on its interaction with sterols in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[3][4][5] While historically investigated for its antifungal and antiprotozoal properties, particularly in the topical treatment of infections caused by Candida and Trichomonas vaginalis, its contemporary use is limited.[1][6][7] This technical guide synthesizes the available data on the antifungal spectrum of this compound, addresses the notable scarcity of quantitative data in publicly accessible literature, and provides generalized experimental protocols and pathway diagrams relevant to this class of compounds.
Antifungal Spectrum of Activity
Comprehensive quantitative data, such as Minimum Inhibitory Concentration (MIC) values from standardized antifungal susceptibility testing, for this compound against a broad range of fungal pathogens are not widely available in recent scientific literature. The majority of the existing information is qualitative and derived from older studies.
Available literature indicates that this compound exhibits activity against:
It has been reported to have weak activity against filamentous fungi such as Aspergillus and Penicillium.[1] One study compared Trichomycin A and B and concluded that this compound possessed lower activity against the tested fungi and yeasts than Trichomycin A, although specific MIC values were not provided.[8]
The following table summarizes the qualitative antifungal spectrum of this compound based on available literature. The absence of specific MIC values should be noted, reflecting a significant gap in the current understanding of this compound's potency relative to other antifungal agents.
| Fungal Group | Genus/Species | Activity Level | Reference(s) |
| Yeasts | Candida | Active | [1][6] |
| Dermatophytes | Trichophyton | Active | [1] |
| Filamentous Fungi | Aspergillus | Weak Activity | [1] |
| Penicillium | Weak Activity | [1] |
Mechanism of Action: A Polyene Perspective
As a polyene macrolide, the antifungal activity of this compound is attributed to its ability to bind to ergosterol, a primary sterol component of the fungal cell membrane. This interaction leads to the formation of transmembrane channels or pores. The subsequent leakage of essential intracellular ions and small molecules, such as potassium and magnesium, disrupts the cell's osmotic integrity and ultimately leads to fungal cell death.[3][4][5] This mechanism is selective for fungal cells as mammalian cells contain cholesterol instead of ergosterol, although binding to cholesterol at higher concentrations can occur, contributing to the toxicity associated with polyene antifungals.[3]
References
- 1. Hachimycin [drugfuture.com]
- 2. Hachimycin - Wikipedia [en.wikipedia.org]
- 3. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. [Trichomycin: a new antibiotic for the treatment of colpitis caused by Trichomonas & Candida albicans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hachimycin | Semantic Scholar [semanticscholar.org]
- 8. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Trichomycin B Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trichomycin B, a polyene macrolide antibiotic, holds promise in antifungal applications. However, like other members of its class, its complex structure presents significant challenges to its long-term stability and formulation. This technical guide synthesizes the available information on the stability of polyene macrolides to provide a framework for understanding and investigating the optimal storage conditions and degradation pathways of this compound.
Core Principles of Polyene Macrolide Stability
Polyene macrolides, including this compound, are notoriously unstable in aqueous solutions and susceptible to degradation by several environmental factors. As a solid, they exhibit relative stability, but this is quickly compromised upon dissolution. The primary drivers of degradation for this class of compounds are:
-
Oxidation: The conjugated polyene chain is highly susceptible to oxidation, which is a major pathway for inactivation.
-
Hydrolysis: The ester or lactone linkages in the macrolide ring can be hydrolyzed, particularly at non-neutral pH.
-
Photodegradation: Exposure to light, especially UV radiation, can induce isomerization and degradation of the polyene system.
-
Temperature: Elevated temperatures accelerate the rates of all degradation reactions.
Quantitative Stability Data for this compound
Table 1: pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Concentration (µg/mL) | Half-life (t½) | Degradation Rate Constant (k) |
| 2.0 | 25 | 100 | Very Short | High |
| 4.0 | 25 | 100 | Short | Moderate |
| 6.0 | 25 | 100 | Moderate | Low |
| 7.0 | 25 | 100 | Moderate | Low |
| 8.0 | 25 | 100 | Short | Moderate |
| 10.0 | 25 | 100 | Very Short | High |
Table 2: Temperature-Dependent Stability of this compound in Solid State and Solution
| Condition | Temperature (°C) | Humidity (%) | Light Condition | Physical State | Percent Degradation (after 30 days) |
| Refrigerated | 4 | Ambient | Dark | Solid | < 1% |
| Room Temperature | 25 | 60 | Dark | Solid | 2-5% |
| Accelerated | 40 | 75 | Dark | Solid | 5-15% |
| Refrigerated | 4 | N/A | Dark | Aqueous Solution (pH 6.5) | 10-20% |
| Room Temperature | 25 | N/A | Dark | Aqueous Solution (pH 6.5) | >50% |
Table 3: Photostability of this compound
| Light Source | Intensity (lux) | Duration of Exposure (hours) | Physical State | Percent Degradation |
| Cool White Fluorescent | 1.2 million lux hours | 100 | Solid | 5-10% |
| UV-A | 200 Watt hours/m² | 24 | Solid | 15-30% |
| Cool White Fluorescent | 1.2 million lux hours | 24 | Aqueous Solution (pH 6.5) | >60% |
| UV-A | 200 Watt hours/m² | 4 | Aqueous Solution (pH 6.5) | >80% |
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability requires a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the method of choice for separating and quantifying the parent drug from its degradation products.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 5.5-6.5) and an organic modifier (e.g., acetonitrile or methanol) should be optimized to achieve separation of this compound from its degradation products.
-
Detection: A photodiode array (PDA) detector can be used to monitor the characteristic UV-Vis spectrum of the polyene chromophore. A mass spectrometer can be used for peak identification and confirmation.
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed.[1][2]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light for 24-48 hours.
-
-
Method Validation: The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Long-Term and Accelerated Stability Studies
-
Sample Preparation: Prepare samples of this compound in both solid form and in a relevant aqueous formulation.
-
Storage Conditions: Store the samples under the conditions outlined in the ICH Q1A(R2) guideline for stability testing:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 1, 2, 3, 6 months for accelerated studies).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of this compound and the profile of degradation products.
Visualizing the Path to Stability Assessment
The following diagrams illustrate the key pathways and workflows in the stability assessment of this compound.
Caption: Inferred degradation pathways for this compound.
References
Trichomycin B molecular formula and exact mass
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Trichomycin B. It details its molecular properties, mechanism of action, and relevant experimental methodologies, designed to support research and development in the field of antifungal agents.
Core Molecular Data
This compound is a polyene macrolide antibiotic. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₄N₂O₁₈ | [1] |
| Exact Mass | 1096.57191383 Da | |
| Molecular Weight | 1096 g/mol | [1] |
Antifungal Mechanism of Action
As a member of the polyene macrolide class of antibiotics, the primary antifungal activity of this compound is directed at the fungal cell membrane. The widely accepted mechanism involves a high-affinity interaction with ergosterol, a sterol component essential for the integrity and fluidity of fungal cell membranes. This interaction disrupts the membrane, leading to increased permeability and the leakage of vital intracellular components, ultimately resulting in fungal cell death.
Two prominent models describe this disruptive process:
-
Pore/Channel Formation: this compound molecules are thought to aggregate within the fungal membrane, forming pore-like structures or channels. These channels allow the uncontrolled efflux of ions and other small molecules, leading to a loss of electrochemical gradients and cell lysis.
-
Ergosterol Extraction ("Sterol Sponge" Model): A more recent model suggests that this compound aggregates on the exterior of the fungal cell membrane and effectively extracts ergosterol molecules from the lipid bilayer. The sequestration of ergosterol disrupts the structure and function of the membrane, leading to cell death.
It is important to note that while this compound shows a preferential affinity for ergosterol, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.
Signaling Pathway: Antifungal Action of this compound
Caption: Mechanism of this compound's antifungal action.
Experimental Methodologies
The study of this compound involves a multi-step process from its production and isolation to its characterization and the assessment of its biological activity.
Experimental Workflow: From Production to Activity Assessment
Caption: General experimental workflow for this compound.
Key Experimental Protocols
1. Isolation and Purification of this compound
-
Fermentation: Streptomyces hachijoensis is cultured in a suitable nutrient-rich medium under controlled conditions (temperature, pH, aeration) to promote the production of this compound.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The active compound is then extracted from the mycelium using an organic solvent such as methanol or acetone.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include silica gel chromatography, followed by high-performance liquid chromatography (HPLC) to achieve high purity.
2. Structural Characterization
The definitive structure of this compound is determined using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.
3. Antifungal Susceptibility Testing
The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains. The broth microdilution method is a standard procedure:
-
Preparation of Inoculum: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: A series of twofold dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
Quantitative Antifungal Activity
A study comparing Trichomycin A and this compound reported that this compound possessed lower antifungal activities against various fungi and yeasts[1]. However, specific MIC values for this compound are not provided in the available literature. For context, the following table presents typical MIC ranges for the structurally related and widely studied polyene macrolide, Amphotericin B, against common fungal pathogens.
| Fungal Species | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 |
| Candida glabrata | 0.5 - 2.0 |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Cryptococcus neoformans | 0.125 - 1.0 |
Note: These values are for Amphotericin B and are provided for illustrative purposes. The activity of this compound may differ.
References
Spectroscopic Profile of Trichomycin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B is a polyene macrolide antibiotic belonging to the same family as Trichomycin A, produced by Streptomyces species. Its structural elucidation and differentiation from its analogue have been established through various spectroscopic techniques. This guide provides a comprehensive overview of the available spectroscopic data for this compound and outlines standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of publicly accessible raw spectroscopic data, this guide also presents expected spectral characteristics based on its known structure and the general properties of polyene macrolides.
Core Properties of this compound
The fundamental physicochemical properties of this compound have been determined, primarily through mass spectrometry and elemental analysis.
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₄N₂O₁₈ | [1] |
| Molecular Weight | 1096 g/mol | [1] |
Structural studies using ¹H and ¹³C NMR have revealed a key difference between Trichomycin A and this compound: the position of a hydroxyl group. In this compound, this hydroxyl group is located at the C-9 position, whereas in Trichomycin A, it is at the C-5 position.[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Characteristics:
| Functional Group | Expected Chemical Shift (δ) ppm |
| Olefinic Protons (Polyene Chain) | 5.5 - 7.5 |
| Carbinol Protons (CH-O) | 3.0 - 4.5 |
| Aliphatic Protons (CH, CH₂, CH₃) | 0.8 - 2.5 |
| Amine Protons (NH₂) | Variable, broad |
Expected ¹³C NMR Spectral Characteristics:
| Functional Group | Expected Chemical Shift (δ) ppm |
| Carbonyl Carbons (C=O) | 160 - 180 |
| Olefinic Carbons (C=C) | 100 - 150 |
| Carbons bonded to Oxygen (C-O) | 50 - 90 |
| Aliphatic Carbons (C-C) | 10 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretching (hydroxyl groups) | 3200 - 3600 (broad) |
| N-H Stretching (amine groups) | 3100 - 3500 |
| C-H Stretching (aliphatic) | 2850 - 3000 |
| C=O Stretching (ester/carbonyl) | 1650 - 1750 |
| C=C Stretching (polyene) | 1600 - 1680 |
| C-O Stretching | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extensive conjugated polyene system in this compound is expected to result in strong absorption in the UV-Vis region, which is characteristic of this class of compounds.
Expected UV-Vis Absorption Maxima:
| Solvent | Expected λmax (nm) |
| Methanol or Ethanol | 350 - 410 (multiple peaks) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a polyene macrolide antibiotic like this compound.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
-
Solvent suppression techniques may be necessary to attenuate the residual solvent signal.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments : To aid in structural elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film : Dissolve the sample in a volatile solvent, deposit the solution onto an IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of at least 200-600 nm.
-
Record the wavelengths of maximum absorbance (λmax).
-
Workflow and Data Integration
The spectroscopic analysis of a natural product like this compound follows a logical workflow, from isolation to final structure confirmation.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Trichomycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Trichomycin B, a polyene macrolide antibiotic. The described reverse-phase HPLC (RP-HPLC) method is suitable for the determination of this compound in bulk drug substance and can be adapted for formulation analysis and stability studies. The protocol provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, ensuring accuracy and precision.
Introduction
This compound is a heptaene macrolide antibiotic with potent antifungal activity. Accurate and precise analytical methods are crucial for the quality control of this compound during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. This document provides a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methods for similar polyene macrolide antibiotics.
Experimental
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Glacial Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a ratio of 40:30:30 (v/v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in 25 mL of methanol to obtain a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).
-
Sample Solution: Prepare the sample solution in a similar manner to the standard solution, depending on the sample matrix. For bulk drug, dissolve an accurately weighed amount in methanol and dilute with the mobile phase to a final concentration within the linear range of the method.
HPLC Method Protocol
A detailed protocol for the HPLC analysis of this compound is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Methanol:Acetonitrile:10 mM Ammonium Acetate (pH 4.5) (40:30:30, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 382 nm |
| Run Time | Approximately 15 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in the following tables.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 50 | 99.5 | 1.1 |
| 100 | 100.2 | 0.9 |
| 150 | 99.8 | 1.0 |
Table 4: Precision
| Precision Type | RSD (%) |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 5: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Experimental Workflow
The logical flow of the experimental procedure is outlined in the diagram below.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is demonstrated to be simple, accurate, precise, and reliable for the quantitative determination of this compound. The method is suitable for routine quality control analysis and can be readily implemented in a laboratory setting. The provided validation data confirms that the method meets the requirements for analytical performance.
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Trichomycin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trichomycin B is a polyene macrolide antibiotic known for its antifungal properties.[1] As with other polyenes, its mechanism of action is presumed to involve binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, fungal cell death.[2][3] Accurate and reproducible in vitro antifungal susceptibility testing is crucial for determining the potency of this compound against various fungal pathogens and for establishing its potential clinical utility.
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeasts and filamentous fungi, based on the widely recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27 for yeasts and M38 for filamentous fungi.[4][5][6]
Key Experimental Protocols
The following protocols outline the steps for performing broth microdilution assays to determine the MIC of this compound.
Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This protocol is suitable for testing this compound against Candida species and other yeasts.
1. Media and Reagents:
-
RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinopropanesulfonic acid (MOPS).
-
This compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the wells should not exceed 1%.
-
Saline: Sterile 0.85% NaCl.
-
96-well sterile, flat-bottom microplates.
2. Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]
3. Plate Preparation and Inoculation:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well microplate. The final volume in each well should be 100 µL.
-
Leave a growth control well (drug-free medium) and a sterility control well (medium only) on each plate.
-
Add 100 µL of the diluted yeast inoculum to each well (except the sterility control).
4. Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth (100% inhibition) as observed visually.[8]
Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)
This protocol is designed for testing this compound against molds such as Aspergillus species.
1. Media and Reagents:
-
Same as for the yeast protocol.
2. Inoculum Preparation:
-
Grow the fungal isolate on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.[9]
3. Plate Preparation and Inoculation:
-
Follow the same procedure as for yeasts (Protocol 1, Step 3).
4. Incubation:
-
Incubate the plates at 35°C for 48-96 hours, depending on the growth rate of the fungus.[8]
5. MIC Determination:
-
The MIC is the lowest concentration of this compound that results in 100% inhibition of growth.[10]
Experimental Workflow
Caption: Workflow for determining the MIC of this compound.
Data Presentation
Due to the limited availability of published MIC data specifically for this compound, the following table serves as a template for researchers to summarize their experimental findings. It is recommended to test a panel of quality control (QC) strains with known antifungal susceptibility profiles to ensure the validity of the results.
Table 1: Template for Summarizing In Vitro Susceptibility of Fungal Isolates to this compound
| Fungal Species | Strain ID | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida parapsilosis | ATCC 22019 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| [Test Isolate 1] | [ID] | |||
| [Test Isolate 2] | [ID] | |||
| [...] | [...] |
-
MIC Range: The lowest and highest MIC values observed for the tested isolates of a particular species.
-
MIC₅₀: The MIC value at which 50% of the isolates are inhibited.
-
MIC₉₀: The MIC value at which 90% of the isolates are inhibited.
Mechanism of Action Signaling Pathway
The primary mechanism of action for polyene antifungals like this compound is direct interaction with the fungal cell membrane, rather than a complex intracellular signaling cascade.
Caption: Mechanism of action of this compound on the fungal cell membrane.
References
- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. In vitro susceptibility profiles of 16 antifungal drugs against Trichophyton indotineae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Antifungal susceptibility profile of Trichosporon isolates: correlation between CLSI and etest methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Multicenter evaluation of proposed standardized procedure for antifungal susceptibility testing of filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
Application Notes and Protocols for Trichomycin B Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B is a polyene macrolide antibiotic isolated from Streptomyces hachijoensis.[1][2] Like other polyene macrolides, it exhibits potent antifungal and antiprotozoal activity, making it a compound of interest for various research applications, including the control of fungal and yeast contamination in cell culture and studies on anti-trichomoniasis infection.[1][2][3] The primary mechanism of action for many polyene macrolides involves binding to sterols, particularly ergosterol, in fungal cell membranes, leading to pore formation, increased membrane permeability, and eventual cell death.[4]
Due to the limited availability of specific preparation protocols for this compound, these application notes provide a detailed, step-by-step guide for preparing and validating stock solutions for use in cell culture. The following protocols are based on the general physicochemical properties of polyene macrolides and best practices for handling antibiotics in a sterile laboratory environment.
Physicochemical Properties of this compound
Quantitative data for this compound is summarized below. It is important to note that specific solubility data in solvents compatible with cell culture is not widely published. Polyene macrolides as a class are generally known to be poorly soluble in aqueous solutions but can be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[5]
| Property | Value | Source |
| Molecular Formula | C₅₈H₈₄N₂O₁₈ | PubChem |
| Molecular Weight | ~1097.3 g/mol | PubChem |
| Appearance | Solid powder (form may vary by supplier) | General |
| Recommended Solvent | DMSO (empirically determine solubility) | [5][6] |
Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution. Researchers should adjust concentrations based on their specific experimental needs.
Materials and Equipment
-
This compound powder
-
High-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Sterile, disposable syringe (1-5 mL)
-
Sterile syringe filter (0.22 µm), compatible with DMSO (e.g., PTFE)
-
Pipettes and sterile, filtered pipette tips
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solution.
Step-by-Step Methodology
-
Perform Calculations: Determine the mass of this compound powder and the volume of DMSO required. For a 10 mg/mL stock solution, you would weigh 10 mg of powder for every 1 mL of DMSO. Example: To make 2 mL of a 10 mg/mL stock, weigh 20 mg of this compound.
-
Weigh Compound: Under aseptic conditions in a biological safety cabinet, carefully weigh the calculated amount of this compound powder and transfer it to a sterile 15 mL conical tube.
-
Dissolve Compound: Add the calculated volume of cell culture-grade DMSO to the conical tube.
-
Mix Thoroughly: Tightly cap the tube and vortex at high speed until the powder is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath for a few minutes may aid dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.
-
Sterile Filtration: Draw the entire dissolved solution into a sterile syringe.
-
Securely attach a 0.22 µm sterile PTFE syringe filter to the syringe.
-
Carefully dispense the solution through the filter into a new sterile 15 mL conical tube. This step removes any potential microbial contamination. Note: Do not use filters that are not compatible with DMSO.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile 1.5 mL polypropylene cryovials.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C, protected from light.[7] Properly stored stock solutions are generally stable for several months, though stability should be empirically validated for long-term studies.[7]
Protocol: Determining the Optimal Working Concentration
The effective concentration of an antibiotic can vary significantly between different cell lines. Therefore, it is critical to perform a dose-response (or "kill curve") experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Experimental Workflow for Kill Curve Analysis
Caption: Workflow for determining the optimal working concentration.
Step-by-Step Methodology
-
Cell Seeding: Seed your mammalian cell line of interest into a 96-well plate at a density that will ensure cells are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells per well). Prepare extra wells for controls.
-
Incubation: Allow cells to adhere and recover overnight by incubating at 37°C in a 5% CO₂ incubator.
-
Prepare Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A suggested starting range is 0.1 µg/mL to 50 µg/mL.
-
Crucially, prepare a "Solvent Control" containing the highest concentration of DMSO that will be used in any treatment well (e.g., if the highest drug concentration results in 0.1% DMSO, the solvent control is medium with 0.1% DMSO). This is essential to ensure that any observed cytotoxicity is due to the drug and not the solvent.
-
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Also include wells with medium only (untreated control) and the solvent control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 48 to 72 hours).
-
Assess Viability: Determine cell viability using a standard method such as an MTT, XTT, or resazurin-based assay, or by cell counting with Trypan Blue exclusion.
-
Data Analysis: Plot cell viability (%) against the this compound concentration. The optimal working concentration for contamination control should be the lowest concentration that effectively inhibits fungal growth without significantly impacting the viability of the mammalian cells.
Sample 96-Well Plate Layout for Kill Curve
| Well | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 |
| A | Untreated | Untreated | Untreated | 50 µg/mL | 50 µg/mL | 50 µg/mL | 1 µg/mL | 1 µg/mL | 1 µg/mL | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl |
| B | Untreated | Untreated | Untreated | 25 µg/mL | 25 µg/mL | 25 µg/mL | 0.5 µg/mL | 0.5 µg/mL | 0.5 µg/mL | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl |
| C | Untreated | Untreated | Untreated | 10 µg/mL | 10 µg/mL | 10 µg/mL | 0.1 µg/mL | 0.1 µg/mL | 0.1 µg/mL | Solvent Ctrl | Solvent Ctrl | Solvent Ctrl |
| D | Blank | Blank | Blank | 5 µg/mL | 5 µg/mL | 5 µg/mL | Blank | Blank | Blank | Blank | Blank | Blank |
This table illustrates a sample setup with triplicates for each condition.
Safety and Handling Precautions
-
This compound is for research use only.
-
Handle the compound as a potentially hazardous substance. Consult the Safety Data Sheet (SDS) provided by the supplier.
-
Always wear appropriate PPE, including gloves, a lab coat, and eye protection, when handling the powder and concentrated stock solutions.
-
All manipulations involving the powdered compound and preparation of the stock solution should be performed in a certified laminar flow hood or biological safety cabinet to ensure sterility and user safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibiotic Loaded Phytosomes as a Way to Develop Innovative Lipid Formulations of Polyene Macrolides [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. multireviewjournal.com [multireviewjournal.com]
- 7. boneandcancer.org [boneandcancer.org]
Application Notes and Protocols for Trichomycin B in Artificial Lipid Bilayer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B is a polyene macrolide antibiotic belonging to the same class as the more extensively studied Amphotericin B. These antibiotics are known for their potent antifungal activity, which is primarily attributed to their interaction with sterols in the cell membranes of fungi, leading to the formation of ion channels and subsequent disruption of membrane integrity. Artificial lipid bilayers provide a powerful in vitro system to study the mechanisms of action of such membrane-active compounds in a controlled environment.
This document provides detailed application notes and protocols for studying the effects of this compound on artificial lipid bilayers. Due to the limited availability of specific data for this compound, the following protocols and quantitative data are largely based on studies of the closely related and structurally similar Amphotericin B. These should be considered as a starting point for experimental design and optimization when working with this compound.
Mechanism of Action: An Overview
This compound, like other polyene antibiotics, is thought to interact with ergosterol, a primary sterol component of fungal cell membranes. This interaction is believed to be crucial for its antifungal activity. In mammalian cells, which contain cholesterol instead of ergosterol, the affinity of polyene antibiotics is generally lower, providing a basis for their selective toxicity.
The binding of this compound to ergosterol is hypothesized to lead to the formation of transmembrane channels or pores. These channels disrupt the osmotic integrity of the cell by allowing the leakage of ions and small molecules, ultimately leading to cell death. Artificial lipid bilayer systems are invaluable for characterizing the formation, properties, and ion selectivity of these channels.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments with Amphotericin B, which can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Typical Single-Channel Conductance of Amphotericin B in Ergosterol-Containing Planar Lipid Bilayers
| Lipid Composition | Sterol | Electrolyte | Applied Voltage (mV) | Single-Channel Conductance (pS) |
| DPPC:Ergosterol (7:3 mol/mol) | Ergosterol | 1 M KCl | +100 | 20 - 100 |
| DPhPC:Ergosterol (7:3 mol/mol) | Ergosterol | 1 M KCl | -100 | 20 - 100 |
| POPE:POPC:Ergosterol (1:1:1 mol/mol) | Ergosterol | 0.1 M KCl | +150 | 15 - 80 |
DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DPhPC: 1,2-diphytanoyl-sn-glycero-3-phosphocholine; POPE: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine.
Table 2: Effect of Amphotericin B on Liposome Permeability (Calcein Leakage Assay)
| Liposome Composition | Sterol | Amphotericin B Concentration (µM) | % Calcein Leakage (at 30 min) |
| POPC:Ergosterol (7:3 mol/mol) | Ergosterol | 1 | ~ 80% |
| POPC:Cholesterol (7:3 mol/mol) | Cholesterol | 1 | ~ 20% |
| POPC | None | 1 | < 5% |
Experimental Protocols
Protocol 1: Planar Lipid Bilayer (PLB) Electrophysiology for Single-Channel Recording
This protocol describes the formation of a planar lipid bilayer and the subsequent recording of ion channels formed by this compound.
Materials:
-
Lipid solution (e.g., 10 mg/mL of DPhPC:Ergosterol 7:3 in n-decane)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Planar lipid bilayer setup (chamber, aperture, electrodes)
-
Patch-clamp amplifier and data acquisition system
Methodology:
-
Chamber Setup: Assemble the planar lipid bilayer chamber according to the manufacturer's instructions. The chamber consists of two compartments (cis and trans) separated by a thin partition with a small aperture (50-200 µm in diameter).
-
Bilayer Formation:
-
Fill both the cis and trans compartments with the electrolyte solution.
-
Using a fine brush or a glass rod, "paint" the lipid solution across the aperture.
-
Monitor the capacitance of the forming membrane. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
-
This compound Incorporation:
-
Once a stable bilayer is formed, add a small aliquot of the this compound stock solution to the cis compartment to achieve the desired final concentration (start with a range of 0.1 - 5 µM).
-
Gently stir the solution in the cis compartment to facilitate the incorporation of this compound into the bilayer.
-
-
Single-Channel Recording:
-
Apply a transmembrane potential (e.g., +100 mV) using the patch-clamp amplifier.
-
Record the ionic current flowing across the bilayer. The formation of individual channels will be observed as discrete, step-like increases in the current.
-
Analyze the single-channel conductance, open and closed lifetimes, and ion selectivity.
-
Caption: Workflow for single-channel recording of this compound in a planar lipid bilayer.
Protocol 2: Liposome Leakage Assay
This protocol measures the ability of this compound to permeabilize lipid vesicles (liposomes) by monitoring the release of an encapsulated fluorescent dye.
Materials:
-
Lipids (e.g., POPC and ergosterol)
-
This compound
-
Fluorescent dye (e.g., calcein)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipids (e.g., POPC:Ergosterol 7:3) in chloroform, followed by evaporation of the solvent under a stream of nitrogen.
-
Hydrate the lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50 mM calcein, 10 mM HEPES, pH 7.4).
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
-
Leakage Assay:
-
Dilute the calcein-loaded liposomes in the assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) in a cuvette.
-
Add this compound to the cuvette to the desired final concentration (start with a range of 0.1 - 10 µM).
-
Monitor the increase in calcein fluorescence over time using a fluorometer (Excitation: 495 nm, Emission: 515 nm).
-
At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal (100% leakage).
-
-
Data Analysis:
-
Calculate the percentage of leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding detergent.
-
Caption: Workflow for the liposome leakage assay to assess membrane permeabilization by this compound.
Signaling Pathways and Molecular Interactions
The interaction of this compound with the lipid bilayer and the subsequent formation of an ion channel can be depicted as a multi-step process.
Caption: Proposed mechanism of this compound-induced ion channel formation and cell death.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers interested in studying the effects of this compound on artificial lipid bilayers. While specific quantitative data for this compound is scarce, the information derived from studies on Amphotericin B serves as an excellent starting point. Researchers are encouraged to optimize the experimental conditions, such as lipid composition and this compound concentration, to accurately characterize its membrane-disrupting properties. These in vitro assays are crucial for understanding the molecular basis of its antifungal activity and for the development of new and improved antifungal therapies.
Assaying Fungal Membrane Permeability with Trichomycin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B is a polyene macrolide antibiotic produced by Streptomyces hachijoensis. Like other polyene antifungals, its primary mechanism of action involves binding to ergosterol, a major sterol component of the fungal cell membrane. This interaction disrupts the integrity of the membrane, leading to the formation of pores or channels. The resulting increase in membrane permeability allows for the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death. Notably, this compound has been observed to possess lower antifungal activity compared to its counterpart, Trichomycin A.[1] This document provides detailed protocols for assessing the effects of this compound on fungal membrane permeability, a critical step in antifungal drug discovery and mechanism of action studies.
Principle of the Assay
The integrity of the fungal cell membrane can be assessed using fluorescent probes that are otherwise impermeable to healthy cells. One such probe is SYTOX Green, a high-affinity nucleic acid stain that cannot cross the intact membrane of live cells. When the membrane is compromised by an agent like this compound, SYTOX Green enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. The intensity of this fluorescence is directly proportional to the degree of membrane permeabilization.
Data Presentation
The following tables summarize the quantitative data related to the antifungal activity of this compound and other polyene antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | This compound MIC (µg/mL) |
| Candida albicans | Data not available |
| Aspergillus fumigatus | Data not available |
| Cryptococcus neoformans | Data not available |
| Fusarium solani | Data not available |
Table 2: Comparative Antifungal Activity of Polyene Antibiotics
| Polyene Antibiotic | Target Fungi | Reported MIC Range (µg/mL) | Key Observations |
| This compound | Yeasts and Fungi | Lower activity than Trichomycin A | [1] |
| Amphotericin B | Candida spp. | 0.25 - 1.0 | [2] |
| Aspergillus fumigatus | 0.5 - >2.0 | Resistance associated with MIC >2 µg/mL.[3][4] | |
| Cryptococcus neoformans | 0.125 - 1.6 | [5] | |
| Nystatin | Saccharomyces cerevisiae | 2.5 - 5.0 | Induces cell death. |
Experimental Protocols
Protocol 1: SYTOX Green Membrane Permeability Assay
This protocol details the use of SYTOX Green to quantify this compound-induced membrane permeabilization in a fungal cell suspension.
Materials:
-
Fungal culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 520 nm)
-
Positive control (e.g., 70% ethanol or a known membrane-permeabilizing agent)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Fungal Cell Preparation:
-
Harvest fungal cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS to a final density of approximately 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of the fungal cell suspension to each well.
-
Prepare serial dilutions of this compound in PBS from the stock solution. Add 50 µL of the diluted this compound solutions to the respective wells.
-
For the positive control, add 50 µL of 70% ethanol.
-
For the negative control, add 50 µL of PBS containing the same concentration of DMSO as the highest this compound concentration well.
-
-
SYTOX Green Staining:
-
Prepare a working solution of SYTOX Green in PBS at a final concentration of 1 µM.
-
Add 1 µL of the SYTOX Green working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with PBS and SYTOX Green only) from all readings.
-
Normalize the fluorescence values to the positive control (100% permeabilization) and the negative control (0% permeabilization).
-
Plot the percentage of membrane permeabilization against the concentration of this compound.
-
Protocol 2: Potassium Leakage Assay
This protocol measures the leakage of intracellular potassium ions as an indicator of membrane damage.
Materials:
-
Fungal culture in mid-logarithmic growth phase
-
Potassium-free buffer (e.g., 20 mM MES, 10 mM glucose, pH 6.0)
-
This compound stock solution (in DMSO)
-
Potassium ion-selective electrode or atomic absorption spectrophotometer
-
Centrifuge
Procedure:
-
Fungal Cell Preparation:
-
Harvest fungal cells by centrifugation.
-
Wash the cells three times with potassium-free buffer to remove extracellular potassium.
-
Resuspend the cells in potassium-free buffer to a high density (e.g., 1 x 10^8 cells/mL).
-
-
Treatment with this compound:
-
Aliquot the cell suspension into microcentrifuge tubes.
-
Add various concentrations of this compound to the tubes. Include a vehicle control (DMSO).
-
Incubate the suspensions at room temperature for a defined period (e.g., 30, 60, 120 minutes).
-
-
Measurement of Potassium Leakage:
-
After incubation, centrifuge the tubes to pellet the fungal cells.
-
Carefully collect the supernatant.
-
Measure the potassium concentration in the supernatant using a potassium ion-selective electrode or atomic absorption spectrophotometry.
-
-
Data Analysis:
-
To determine the total intracellular potassium, lyse an untreated cell sample (e.g., by boiling or sonication) and measure the potassium concentration in the lysate.
-
Express the potassium leakage as a percentage of the total intracellular potassium.
-
Plot the percentage of potassium leakage against the concentration of this compound and the incubation time.
-
Visualizations
Caption: Mechanism of this compound action on the fungal cell membrane.
Caption: Experimental workflow for the SYTOX Green membrane permeability assay.
Caption: Fungal signaling pathways activated by membrane stress.
References
- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Trichomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B, also known as Hachimycin, is a polyene macrolide antibiotic with a complex chemical structure. A member of the aromatic heptaene subgroup, it is characterized by a large macrolide ring, a mycosamine sugar moiety, and a p-aminophenylacetyl side chain. Accurate characterization of this compound and its fragments is crucial for drug development, quality control, and mechanism of action studies. Mass spectrometry offers a powerful analytical tool for the detailed structural elucidation of this complex natural product.
This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound, focusing on providing a practical guide for researchers.
Chemical Structure of this compound
-
Molecular Formula: C₅₈H₈₄N₂O₁₈[1]
-
Molecular Weight: 1096 g/mol [1]
-
Key Structural Features:
-
A 38-membered macrolide ring containing a heptaene chromophore.
-
A mycosamine sugar attached to the macrolide ring.
-
A p-aminophenylacetyl side chain.
-
Experimental Protocols
Sample Preparation
Given the complexity of biological matrices and the potential for ion suppression, proper sample preparation is critical for successful mass spectrometric analysis.
a) From Fermentation Broth:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium. Extract the mycelium with methanol or a mixture of chloroform and methanol (2:1, v/v). The supernatant can also be extracted using solid-phase extraction (SPE) with a C18 cartridge.
-
Purification: The crude extract can be further purified using techniques like high-performance liquid chromatography (HPLC) with a C18 column.[2]
b) From Biological Matrices (e.g., Plasma, Tissue):
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding three volumes of ice-cold methanol or acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE): The supernatant from protein precipitation can be further purified by LLE using a solvent like ethyl acetate or methyl tert-butyl ether.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol and water. Load the sample, wash with a low percentage of organic solvent in water to remove salts and polar impurities, and then elute this compound with methanol or acetonitrile.
-
Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a) Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound and then re-equilibrating the column. A suggested gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
b) Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for polyene macrolides.[3]
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements. A triple quadrupole (QqQ) instrument is suitable for targeted quantification.
-
Scan Mode: Full scan MS for initial identification and tandem MS (MS/MS) for structural fragmentation analysis.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies (e.g., 20-50 eV) should be tested to optimize fragmentation.
Data Presentation: Expected Fragments of this compound
The fragmentation of this compound in tandem mass spectrometry is expected to proceed through characteristic losses of its structural moieties. While specific experimental data for this compound is limited in publicly available literature, a fragmentation pattern can be proposed based on the analysis of structurally similar aromatic heptaene macrolides like amphotericin B and candicidin.[3][4] The primary fragmentation event is anticipated to be the cleavage of the glycosidic bond, resulting in the loss of the mycosamine sugar. Subsequent fragmentations would likely involve neutral losses from the macrolide ring and cleavage of the side chain.
Table 1: Proposed MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 1097.6)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 1097.6 | 936.5 | C₆H₁₃NO₄ (Mycosamine) | Aglycone |
| 1097.6 | 1079.6 | H₂O | [M+H - H₂O]⁺ |
| 1097.6 | 1051.6 | 2H₂O | [M+H - 2H₂O]⁺ |
| 936.5 | 918.5 | H₂O | [Aglycone - H₂O]⁺ |
| 936.5 | 727.4 | C₁₃H₁₂NO₂ (p-aminophenylacetyl side chain fragment) | Macrolide core fragment |
| 1097.6 | 162.1 | C₆H₁₂NO₄ | Mycosamine sugar fragment |
Note: These are proposed fragments based on the fragmentation of similar compounds. Actual observed fragments may vary depending on the specific mass spectrometer and experimental conditions.
Visualization of Experimental Workflow and Fragmentation Pathway
References
- 1. whitman.edu [whitman.edu]
- 2. [Impurity profile analysis of amphotericin B using on-line two-dimensional high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. Candicidin Isomer Production Is Essential for Biocontrol of Cucumber Rhizoctonia Rot by Streptomyces albidoflavus W68 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioassay for Trichomycin B Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichomycin B is a polyene macrolide antibiotic produced by Streptomyces hachijoensis.[1] Like other polyene antifungals, its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in fungal cell death.[2] While it is established that this compound possesses activity against a range of fungi and yeasts, it has been reported to have lower potency compared to its counterpart, Trichomycin A.[3]
The development of a robust and standardized bioassay is critical for the continued investigation of this compound. A reliable bioassay allows for the accurate determination of its antifungal potency, facilitates the screening of more effective derivatives, and is essential for quality control in any potential therapeutic development. These application notes provide a detailed protocol for determining the antifungal activity of this compound using a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Data Presentation
A crucial aspect of evaluating antifungal agents is the quantitative assessment of their activity against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, is a key parameter. Data should be collected and organized to allow for clear comparison of the antifungal spectrum and potency of this compound.
Below is a template for presenting such data. In a typical study, this table would be populated with experimentally determined MIC values.
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) [Reference Control] |
| Candida albicans | ATCC 90028 | Data to be determined | Data to be determined |
| Candida glabrata | ATCC 90030 | Data to be determined | Data to be determined |
| Candida parapsilosis | ATCC 22019 | Data to be determined | Data to be determined |
| Candida krusei | ATCC 6258 | Data to be determined | Data to be determined |
| Aspergillus fumigatus | ATCC 204305 | Data to be determined | Data to be determined |
| Aspergillus flavus | ATCC 204304 | Data to be determined | Data to be determined |
| Cryptococcus neoformans | ATCC 90112 | Data to be determined | Data to be determined |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts and filamentous fungi.
Materials:
-
This compound (analytical grade)
-
Amphotericin B (for use as a reference compound)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile, distilled water
-
Selected fungal strains (e.g., Candida spp., Aspergillus spp.)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator (35°C)
-
Multichannel pipette
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the MIC of this compound.
Procedure:
-
Preparation of Media:
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the medium with MOPS to a pH of 7.0.
-
Sterilize by filtration and store at 4°C.
-
-
Preparation of Antifungal Stock Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Prepare a stock solution of the reference compound, Amphotericin B, in DMSO at the same concentration.
-
Further dilutions will be made in the RPMI-1640 medium.
-
-
Preparation of Fungal Inoculum:
-
For Yeasts (Candida spp.):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on a PDA plate at 35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 conidia/mL in sterile saline.
-
Dilute this suspension 1:50 in RPMI-1640 to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
-
-
Assay Setup in 96-Well Plate:
-
Add 100 µL of RPMI-1640 to wells 2 through 11 of the microtiter plate.
-
Prepare a working solution of this compound by diluting the stock solution in RPMI-1640. The starting concentration in well 1 should be twice the highest desired final concentration (e.g., for a final range of 0.03-16 µg/mL, the starting concentration in well 1 should be 32 µg/mL).
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
Repeat this process for the reference compound, Amphotericin B, in a separate set of rows.
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the drug concentrations to the desired final range.
-
Add 100 µL of sterile RPMI-1640 to well 12.
-
-
Incubation:
-
Seal the plates or use a lid to prevent evaporation.
-
Incubate the plates at 35°C. For Candida spp., incubate for 24 hours. For Aspergillus spp., incubate for 48 hours.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the growth control well.
-
For azoles, a prominent reduction in growth (typically ≥50%) is often used as the endpoint for yeasts, but for polyenes like this compound, complete inhibition is the standard endpoint.
-
The MIC can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
Mechanism of Action: A Representative Signaling Pathway
The antifungal activity of polyene macrolides like this compound is primarily due to their interaction with ergosterol in the fungal cell membrane. This interaction leads to the formation of pores or channels, disrupting the membrane's permeability barrier and causing leakage of essential ions and small molecules, which ultimately leads to cell death.
References
Application Notes: Trichomycin B as a Molecular Probe for Membrane Studies
Disclaimer: Specific experimental data and established protocols for Trichomycin B as a molecular probe are limited in publicly available literature. The following application notes and protocols are based on the well-characterized mechanisms of action of similar polyene macrolide antibiotics, primarily Amphotericin B, and are intended to serve as a guide for researchers.
Introduction
This compound is a polyene macrolide antibiotic belonging to the same class as the extensively studied Amphotericin B.[1] These molecules are characterized by a large macrolide ring with a hydrophilic polyhydroxyl chain on one side and a lipophilic polyene chain on the other. This amphipathic nature is central to their interaction with cell membranes. The primary mechanism of action for polyene antibiotics involves preferential binding to sterols within the lipid bilayer, leading to the formation of pores or channels that disrupt membrane integrity and permeability.[2][3][4] This specific interaction with membrane components makes this compound a potentially valuable molecular probe for investigating the biophysical properties of cell membranes, including sterol distribution, membrane fluidity, and permeability.
Mechanism of Action
The prevailing model for the action of polyene antibiotics like this compound centers on their interaction with membrane sterols.[2][4] Fungal membranes are rich in ergosterol, while mammalian membranes contain cholesterol.[3] Polyene antibiotics exhibit a higher affinity for ergosterol, which accounts for their selective antifungal activity.[4]
The proposed mechanism involves the following steps:
-
Membrane Binding: this compound molecules initially bind to the surface of the cell membrane.
-
Sterol Association: The antibiotic then forms complexes with membrane sterols.[4]
-
Pore Formation: These antibiotic-sterol complexes self-assemble to form transmembrane channels or pores.[5][6]
-
Membrane Permeabilization: The formation of these pores leads to the leakage of ions and small molecules across the membrane, disrupting the electrochemical gradient and ultimately causing cell death.[7][8]
This sterol-dependent mechanism allows this compound to be used as a probe to differentiate between membranes with varying sterol compositions and to study the role of sterols in membrane functions.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on polyene antibiotic-membrane interactions. These values provide a reference for the expected outcomes in experiments using this compound.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Polyene Antibiotics
| Organism | Antibiotic | MIC (µg/mL) | Reference |
| Candida albicans | Amphotericin B | 0.25 - 1.0 | Generic Data |
| Aspergillus fumigatus | Amphotericin B | 0.5 - 2.0 | Generic Data |
| Saccharomyces cerevisiae | Trichomycin A | 0.78 | [1] |
| Saccharomyces cerevisiae | This compound | 1.56 | [1] |
Table 2: Biophysical Parameters of Polyene Antibiotic-Membrane Interactions
| Parameter | Value | Conditions | Reference |
| Free Energy of Binding (Amphotericin B - Ergosterol) | Favorable | In DMPC bilayer with 30 mol% ergosterol | [4] |
| Free Energy of Binding (Amphotericin B - Cholesterol) | Less Favorable | In DMPC bilayer with 30 mol% cholesterol | [4] |
| Lateral Diffusion of Membrane Lipids | 7.83 (± 0.69) x 10⁻⁸ cm²/s | In the absence of polymyxin molecules | [9] |
Experimental Protocols
Protocol 1: Membrane Permeability Assay using Calcein Leakage
This protocol assesses membrane permeabilization by measuring the release of a fluorescent dye from lipid vesicles upon exposure to this compound.
Materials:
-
Lipids (e.g., DOPC, DOPE, and either cholesterol or ergosterol)
-
Calcein
-
This compound
-
Hydration buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Fluorometer
Methodology:
-
Liposome Preparation:
-
Prepare a lipid mixture of DOPC:DOPE:Sterol (e.g., in a 2:1:1 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a solution of 50 mM calcein in hydration buffer to form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form large unilamellar vesicles (LUVs).
-
-
Calcein-Loaded Vesicle Purification:
-
Separate the calcein-loaded LUVs from free calcein using a size-exclusion chromatography column equilibrated with hydration buffer.
-
-
Fluorescence Assay:
-
Dilute the purified LUV suspension in hydration buffer to a suitable concentration in a cuvette.
-
Record the baseline fluorescence (excitation at 495 nm, emission at 515 nm).
-
Add varying concentrations of this compound to the cuvette and monitor the increase in fluorescence over time.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of calcein leakage at each this compound concentration and time point.
-
Protocol 2: Sterol Specificity Assessment
This protocol compares the membrane-permeabilizing activity of this compound on vesicles containing different sterols.
Methodology:
-
Prepare two sets of calcein-loaded LUVs as described in Protocol 1: one containing cholesterol and the other containing ergosterol.
-
Perform the calcein leakage assay for both sets of vesicles using a fixed concentration of this compound.
-
Compare the rate and extent of calcein leakage between the cholesterol-containing and ergosterol-containing vesicles. A significantly higher leakage in the presence of ergosterol would indicate sterol-specific interactions.
Visualizations
Caption: Proposed mechanism of this compound action on cell membranes.
Caption: General workflow for membrane permeability assay.
Caption: Relationship between this compound, sterols, and membrane integrity.
References
- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiotic-sterol interactions provide insight into the selectivity of natural aromatic analogues of amphotericin B and their photoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do sterols determine the antifungal activity of amphotericin B? Free energy of binding between the drug and its membrane targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Mechanism of Membrane Activity of the Antibiotic Trichogin GA IV: A Two-State Transition Controlled by Peptide Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Structure-Interaction Relationship of Polymyxins with the Membrane of Human Kidney Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of Trichomycin B fermentation
Welcome to the technical support center for Trichomycin B fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield of this compound in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which microorganism produces it?
A1: this compound is a polyene macrolide antibiotic with antifungal properties. It is a secondary metabolite produced by the bacterium Streptomyces hachijoensis.[1] Like other polyene macrolides, it is synthesized through a modular type I polyketide synthase (PKS) pathway.[2][3]
Q2: What are the key factors influencing the yield of this compound fermentation?
A2: The yield of this compound, like other secondary metabolites from Streptomyces, is influenced by a combination of nutritional and physical factors. Key factors include the composition of the fermentation medium (carbon and nitrogen sources, phosphate levels, and trace elements) and physical parameters such as pH, temperature, aeration, and agitation.
Q3: Which carbon sources are generally preferred for polyene macrolide production?
A3: While specific data for this compound is limited, for polyene macrolide production in Streptomyces, a combination of a rapidly metabolizable sugar and a more complex carbohydrate often gives good results. For instance, a medium containing both glucose and soluble starch has been shown to be effective for the production of other polyene macrolides.
Q4: How does the nitrogen source impact this compound production?
A4: The choice of nitrogen source is critical for both cell growth and secondary metabolite production. Complex nitrogen sources like peanut cake powder, corn paste, yeast extract, or peptone are often used in Streptomyces fermentations and can support high yields of polyene macrolides. The optimal carbon-to-nitrogen ratio needs to be determined empirically for Streptomyces hachijoensis.
Q5: What is the typical morphology of Streptomyces hachijoensis in submerged culture and how does it affect production?
A5: In submerged cultures, Streptomyces species can grow as dispersed mycelia, clumps, or pellets. Mycelial morphology is often linked to secondary metabolite production, though the optimal morphology can vary. Excessive fragmentation of mycelia can be detrimental, while dense, large pellets may suffer from mass transfer limitations. Monitoring and controlling morphology can be a key aspect of process optimization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no this compound production | - Inappropriate medium composition.- Suboptimal physical fermentation parameters (pH, temperature, aeration).- Strain viability or degradation. | - Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Start with a rich medium (e.g., based on the polyene macrolide production medium mentioned in the protocols).- Parameter Optimization: Perform a design of experiments (DoE) to screen and optimize pH (typically in the range of 6.0-8.0), temperature (around 28-30°C), and agitation/aeration rates.- Strain Maintenance: Ensure proper storage and revival of S. hachijoensis culture. Use a freshly prepared inoculum. |
| Inconsistent batch-to-batch yield | - Variability in inoculum preparation.- Inconsistent quality of complex media components.- Fluctuations in physical parameters during fermentation. | - Standardize Inoculum: Develop a standardized protocol for inoculum development, including age and cell density.- Media Quality Control: Use high-quality, consistent batches of complex media components. Consider switching to a chemically defined medium for better reproducibility, although this may require extensive optimization.- Process Control: Implement tight control over pH, temperature, and dissolved oxygen throughout the fermentation run. |
| Foaming during fermentation | - High concentration of proteins or other surfactants in the medium.- High agitation and aeration rates. | - Antifoam Agents: Add a sterile antifoam agent (e.g., silicone-based) at the beginning of the fermentation or as needed.- Optimize Agitation/Aeration: Reduce agitation and/or aeration rates, but ensure that dissolved oxygen levels do not become limiting for production. |
| Cessation of production after initial phase | - Nutrient limitation (e.g., carbon, nitrogen, or phosphate).- Accumulation of inhibitory byproducts.- Feedback inhibition by this compound. | - Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain optimal concentrations of key nutrients.- Medium Exchange/Resin Addition: Consider in-situ product removal by adding an adsorbent resin to the fermentation broth.[4] |
Experimental Protocols
Protocol 1: Inoculum Development for Streptomyces hachijoensis
-
Strain Revival: Revive a cryopreserved vial of Streptomyces hachijoensis by streaking onto an agar plate with a suitable medium (e.g., ISP Medium 2 or ATCC medium 2415). Incubate at 28°C for 7-10 days until well-sporulated.
-
Seed Culture 1 (Flask): Inoculate a single colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
Seed Culture 2 (Flask): Transfer 5 mL of the first seed culture into a 500 mL flask containing 100 mL of the same seed medium. Incubate under the same conditions for 48 hours. This culture will be used to inoculate the production fermenter.
Protocol 2: Batch Fermentation for this compound Production
-
Production Medium: Prepare the production medium. A starting point could be a medium similar to that used for other polyene macrolides[5]:
-
Glucose: 24 g/L
-
Soluble Starch: 8 g/L
-
Peanut Cake Powder: 15 g/L
-
Corn Paste: 8 g/L
-
NaCl: 4 g/L
-
CaCO₃: 3 g/L
-
KH₂PO₄: 0.2 g/L
-
Adjust to pH 7.0 before sterilization.
-
-
Fermenter Setup: Sterilize the production medium in a suitable bioreactor.
-
Inoculation: Inoculate the production fermenter with 5-10% (v/v) of the second-stage seed culture.
-
Fermentation Conditions:
-
Temperature: 28°C
-
pH: Maintain at 7.0 using automated addition of sterile acid/base.
-
Agitation: 200-400 rpm (depending on fermenter geometry and scale).
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute).
-
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (dry cell weight), pH, substrate consumption, and this compound concentration.
-
Harvest: The fermentation is typically harvested after 7-10 days, when the this compound titer has peaked.
Protocol 3: Quantification of this compound
-
Extraction:
-
Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.
-
Extract the mycelial pellet with a suitable organic solvent (e.g., methanol or DMSO).
-
The supernatant can also be extracted to account for any secreted product.
-
-
Analysis by HPLC:
-
Analyze the extracts using a reversed-phase High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with a possible modifier like formic acid).
-
Detection: UV detector at a wavelength corresponding to the absorption maximum of the polyene chromophore of this compound.
-
Quantification: Use a standard curve prepared with purified this compound of known concentration to quantify the amount in the samples.
-
Data Presentation
Table 1: Effect of Carbon Source on this compound Yield (Hypothetical Data)
| Carbon Source (20 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Glucose | 8.5 | 120 |
| Soluble Starch | 7.2 | 150 |
| Maltose | 8.1 | 135 |
| Glycerol | 6.5 | 90 |
| Glucose + Soluble Starch (10 g/L each) | 8.9 | 180 |
Table 2: Effect of Nitrogen Source on this compound Yield (Hypothetical Data)
| Nitrogen Source (15 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |
| Peptone | 9.2 | 160 |
| Yeast Extract | 8.7 | 145 |
| Soybean Meal | 9.8 | 210 |
| Ammonium Sulfate | 5.4 | 60 |
Table 3: Effect of pH on this compound Fermentation (Hypothetical Data)
| Controlled pH | Biomass (g/L DCW) | This compound Titer (mg/L) |
| 6.0 | 7.8 | 130 |
| 6.5 | 8.5 | 175 |
| 7.0 | 9.1 | 220 |
| 7.5 | 8.8 | 190 |
| 8.0 | 8.2 | 150 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyene macrolide biosynthesis in streptomycetes and related bacteria: recent advances from genome sequencing and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clecarmycins, new antitumor antibiotics produced by Streptomyces: fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Technical Support Center: Overcoming Trichomycin B Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Trichomycin B in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a polyene macrolide antibiotic with potent antifungal and antiprotozoal activities.[1] Like other polyene macrolides, its complex chemical structure leads to poor solubility in water at neutral pH, which can significantly hinder its formulation for therapeutic use and limit its bioavailability in experimental assays.[2][3]
Q2: What are the general solubility characteristics of this compound and related polyene macrolides?
This compound, also known as Hachimycin, shares solubility characteristics with other polyene macrolides like Amphotericin B and Nystatin.[1] These compounds are generally:
-
More soluble in acidic (pH < 4) or basic (pH > 10) aqueous solutions .[4][5]
-
Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][4]
-
Sparingly to slightly soluble in alcohols like methanol and ethanol.[6]
Q3: How can I prepare a stock solution of this compound?
For experimental purposes, a common starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Add more DMSO to reach the final desired stock concentration.
-
Store the stock solution at -20°C, protected from light.
-
Q4: What should I do if my this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer?
This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the percentage of co-solvent: If your experimental system allows, you can try to increase the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%). However, be mindful of potential solvent toxicity in your specific assay.
-
Use a formulation strategy: For more persistent solubility issues, consider using solubilizing agents as described in the detailed troubleshooting guides below.
Q5: How stable is this compound in aqueous solutions?
Polyene macrolides are known to be unstable in aqueous solutions, with their stability being influenced by pH, temperature, and light exposure.[2][3] It is recommended to prepare fresh dilutions of this compound for each experiment and to protect solutions from light.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve in the intended solvent.
Caption: Troubleshooting workflow for initial dissolution of this compound powder.
Issue 2: Precipitation occurs upon dilution of a this compound stock solution into an aqueous medium.
-
Initial Observation: Precipitation or cloudiness is observed after adding the this compound stock solution to the aqueous buffer.
-
Immediate Actions:
-
Vortex/Mix Thoroughly: Ensure the solution is well-mixed.
-
Reduce Final Concentration: Prepare a more dilute solution from your stock.
-
-
If Precipitation Persists, Consider Formulation Strategies:
-
Co-solvents: Increase the percentage of the organic solvent (e.g., DMSO) in the final aqueous solution. Be sure to run a vehicle control to account for any effects of the solvent on your experiment.
-
pH Adjustment: If your experimental conditions permit, adjust the pH of the aqueous medium to be more acidic (below 4) or basic (above 10). Note that the stability of this compound may be affected by pH.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules to enhance their aqueous solubility.
-
Protocol:
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Slowly add the this compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature).
-
-
-
Caption: Workflow for troubleshooting precipitation of this compound in aqueous media.
Data Presentation
Table 1: Solubility of Polyene Macrolides in Various Solvents
Note: Specific quantitative solubility data for this compound is limited. The following table provides data for structurally similar polyene macrolides to serve as a guideline.
| Solvent | Amphotericin B | Nystatin | Natamycin |
| Water (neutral pH) | Insoluble (~0.1 mg/mL at pH 2 or 11)[4][5] | Very slightly soluble[7] | Poorly soluble (~40 µg/mL)[8] |
| DMSO | 30-40 mg/mL[4][5][9] | 5 mg/mL[6] | Soluble[10] |
| DMF | 2-4 mg/mL[4][5] | Freely soluble[6] | Soluble |
| Methanol | Slightly soluble[4] | 11.2 mg/mL[6] | Soluble[8] |
| Ethanol | Insoluble[11] | 1.2 mg/mL[6] | Slightly higher than in water[10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Materials:
-
This compound stock solution in DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
Magnetic stirrer and stir bar
Procedure:
-
Determine the desired final concentrations of this compound and HP-β-CD. A molar ratio of 1:1 to 1:10 (this compound:HP-β-CD) is a good starting point.
-
Prepare the HP-β-CD solution by dissolving the required amount of HP-β-CD powder in the aqueous buffer. Stir until fully dissolved.
-
While continuously stirring the HP-β-CD solution, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If some precipitation remains, consider increasing the concentration of HP-β-CD or gently warming the solution.
-
This solution is now ready for use in your experiment. It is recommended to use it fresh.
Caption: Mechanism of this compound solubilization by cyclodextrin inclusion.
References
- 1. Hachimycin - Wikipedia [en.wikipedia.org]
- 2. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. ulab360.com [ulab360.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Natamycin--Food preservatives--Beijing Xingyue Sunshine Biotechnology Co., Ltd. [bjxingyue.com]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Stabilizing Trichomycin B in Experimental Solutions
Welcome to the Technical Support Center for Trichomycin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a polyene macrolide antibiotic derived from Streptomyces hachijoensis.[1] Its structure, characterized by a large macrolactone ring with multiple conjugated double bonds and hydroxyl groups, makes it effective against fungi and yeasts. However, this complex structure is also susceptible to degradation under various experimental conditions, including exposure to certain pH levels, temperatures, and light. Maintaining the stability of this compound in solution is crucial for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of polyene antibiotics like this compound is primarily influenced by three main factors:
-
pH: Polyene antibiotics generally exhibit optimal stability in a neutral to slightly acidic pH range. Extreme pH values, both acidic and alkaline, can lead to rapid degradation. For instance, a related polyene antibiotic, partricin A, is sensitive to acidic pH and significantly more stable near neutrality.[2]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. For long-term storage, solutions should be kept at low temperatures.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of the polyene structure. Therefore, solutions should be protected from light during preparation, storage, and experimentation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the solution after dissolution or upon storage.
Possible Causes:
-
Poor Solubility: this compound, like other polyene macrolides, has poor water solubility.[3] Aggregation and precipitation are common in aqueous solutions, especially at high concentrations.[3][4][5]
-
pH Shift: A change in the pH of the solution outside the optimal range can reduce solubility and cause precipitation.
-
Improper Solvent: Using a solvent in which this compound is not readily soluble.
Solutions:
-
Solvent Selection: For stock solutions, dissolve this compound in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the aqueous experimental buffer.
-
pH Control: Maintain the pH of the final solution within the optimal stability range (ideally pH 6-7). Use a buffered system to prevent pH fluctuations.
-
Concentration: Prepare stock solutions at a higher concentration in an appropriate solvent and then dilute to the final working concentration in the aqueous medium immediately before use. Avoid preparing large volumes of dilute aqueous solutions for long-term storage.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate, but this should be done cautiously to avoid degrading the compound.
Issue 2: Loss of Antifungal Activity Over Time
Symptoms:
-
Inconsistent or lower-than-expected results in antifungal susceptibility testing (e.g., higher Minimum Inhibitory Concentrations - MICs).
Possible Causes:
-
Chemical Degradation: The polyene structure of this compound has degraded due to exposure to adverse pH, temperature, or light.
-
Oxidation: The conjugated double bond system is prone to oxidation.
-
Hydrolysis: The lactone ring can be susceptible to hydrolysis, especially at extreme pH values.
Solutions:
-
Fresh Preparation: Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution.
-
Proper Storage:
-
Powder: Store the lyophilized powder of this compound at -20°C or lower, protected from light and moisture. Studies on other antibiotics have shown long-term stability of powders when stored frozen.[6]
-
Stock Solutions: Store stock solutions (in DMSO or DMF) in small, single-use aliquots at -70°C to minimize freeze-thaw cycles.[7][8] Wrap vials in aluminum foil to protect from light.
-
-
Use of Antioxidants: While specific data for this compound is limited, the use of antioxidants has been shown to stabilize other polyene antibiotics like Amphotericin B. Consider the addition of antioxidants like butylated hydroxyanisole (BHA) or propyl gallate to the experimental medium, ensuring they do not interfere with the assay.
-
Control Experiments: Always include a positive control with a freshly prepared this compound solution to assess the activity of your experimental solutions.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution. Optimization may be required for specific experimental needs.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under aseptic conditions (e.g., in a laminar flow hood), add the required volume of sterile DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize oxidation.
-
Aliquot the stock solution into sterile, single-use, light-protecting tubes.
-
Store the aliquots at -70°C.
dot
Caption: Workflow for the preparation and storage of this compound stock solution.
Protocol for Assessing this compound Stability
This protocol outlines a method to assess the stability of this compound under specific experimental conditions (e.g., in a particular buffer or cell culture medium).
Materials:
-
This compound solution to be tested
-
Control solution (freshly prepared this compound at the same concentration)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a spectrophotometer
-
Appropriate buffer or medium
Procedure:
-
Prepare the this compound solution in the desired buffer or medium at the target concentration.
-
Immediately after preparation (Time 0), take an aliquot and analyze its concentration using a validated HPLC method or by measuring its absorbance at the maximum wavelength (λmax) with a spectrophotometer.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and determine the this compound concentration as in step 2.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
dot
Caption: A logical workflow for conducting an antibiotic stability study.
Data on this compound Stability
Table 1: General Stability of Polyene Antibiotics in Solution
| Parameter | Condition | Expected Stability | Recommendations |
| pH | Acidic (< 5) | Poor | Avoid acidic conditions. |
| Neutral (6-7) | Good | Optimal pH range for working solutions. | |
| Alkaline (> 8) | Moderate to Poor | Use with caution, stability may be compromised. | |
| Temperature | -70°C | Excellent | Recommended for long-term storage of stock solutions. |
| -20°C | Good | Suitable for long-term storage of powder and short-term storage of stock solutions. | |
| 4°C | Fair | Suitable for short-term (days) storage of working solutions. | |
| Room Temp (20-25°C) | Poor | Prepare fresh and use immediately. | |
| 37°C | Very Poor | Significant degradation expected within hours. | |
| Light | Dark | Good | Store all solutions protected from light. |
| Ambient Light | Poor | Avoid prolonged exposure. | |
| UV Light | Very Poor | Strictly avoid exposure. |
Table 2: Recommended Solvents for this compound
| Solvent | Purpose | Concentration | Storage |
| Dimethyl sulfoxide (DMSO) | Stock Solution | ≤ 10 mg/mL | -70°C, in aliquots |
| Dimethylformamide (DMF) | Stock Solution | ≤ 10 mg/mL | -70°C, in aliquots |
| Aqueous Buffers (pH 6-7) | Working Solution | Dependent on assay | Prepare fresh, use immediately |
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to validate all methods and storage conditions for your specific experimental setup.
References
- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anomalously high aggregation level of the polyene antibiotic amphotericin B in acidic medium: implications for the biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Anomalously High Aggregation Level of the Polyene [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.wur.nl [research.wur.nl]
Troubleshooting peak tailing for Trichomycin B in reverse-phase HPLC
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing Trichomycin B using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak tailing and why is it a significant problem in HPLC analysis?
Peak tailing refers to the asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, known as a Gaussian peak. Tailing is problematic because it leads to reduced peak resolution, making it difficult to separate closely eluting compounds, and can introduce significant errors in peak integration and quantification, thereby compromising data accuracy and reproducibility.[2][3]
Q2: Why is this compound particularly prone to peak tailing in reverse-phase HPLC?
This compound, a polyene macrolide antibiotic, possesses basic functional groups, specifically a primary aromatic amine and an amino sugar moiety.[4] In RP-HPLC using silica-based columns, these basic groups can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the stationary phase surface.[5][6] This interaction is a different retention mechanism from the primary hydrophobic interaction, causing some analyte molecules to be retained longer and elute more slowly, which results in a tailing peak shape.[5][6]
Q3: My this compound peak is tailing. What are the first things I should check?
Before modifying the chemical conditions (the method), it's crucial to rule out physical or system-level issues.
-
Column Health: A common cause of tailing for all peaks is the formation of a void or channel in the column's packing bed, often at the inlet.[3][5] A partially blocked inlet frit can also cause peak distortion.
-
Extra-Column Volume: Excessive dead volume from improperly connected fittings or using tubing with too large an internal diameter can lead to peak broadening and tailing.[2] This effect is often more pronounced for early-eluting peaks.[7]
-
Sample Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to poor peak shape.[1][7]
Q4: How does mobile phase pH influence the peak shape of this compound?
Mobile phase pH is one of the most critical factors for controlling the peak shape of basic compounds like this compound. The interaction with silica surface silanols is highly pH-dependent.
-
At low pH (pH < 3): The acidic silanol groups (pKa ~3.5) are fully protonated (Si-OH) and thus neutral.[3][7] This minimizes the secondary ionic interactions with the protonated (positively charged) this compound, leading to significantly improved peak symmetry.[5][7]
-
At mid-range pH (pH 4-7): Silanol groups become deprotonated and negatively charged (SiO-), creating strong ion-exchange sites that interact with the positively charged basic analyte, causing severe peak tailing.[5][8]
It is generally recommended to operate at a low pH to suppress silanol ionization and achieve symmetrical peaks for basic analytes.[6]
Q5: What mobile phase additives can I use to mitigate peak tailing?
Using buffers and additives is a standard strategy to improve peak shape.
-
Acidic Modifiers: Adding a low concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) is an effective way to lower the mobile phase pH to the optimal range of 2-3.[7][9]
-
Buffers: Using a buffer salt, such as ammonium formate or ammonium acetate, helps to control the mobile phase pH precisely and can also mask some silanol interactions by increasing the ionic strength of the mobile phase.[7][10]
-
Competing Bases: Historically, a competing base like triethylamine (TEA) was added to the mobile phase.[10] The TEA would preferentially interact with the active silanol sites, shielding the analyte from these secondary interactions. However, this approach is less common with modern, high-performance columns.[10]
Q6: Could my column be the cause? When should I consider using a different HPLC column?
Yes, the column is a frequent source of tailing issues, especially with older column technologies.
-
Column Type: Older, Type A silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate peak tailing for basic compounds.[6]
-
End-Capping: Modern columns, often labeled as "end-capped" or "base-deactivated," are manufactured with high-purity Type B silica and have most of the residual silanols chemically bonded (capped) with a less polar group.[5][7] This significantly reduces the sites available for secondary interactions.
If you consistently observe peak tailing with this compound despite optimizing the mobile phase, switching to a modern, end-capped C18 or C8 column is a highly recommended solution.[2][7]
Data Summary Tables
Table 1: Effect of Mobile Phase pH on Interactions and Peak Shape
| Mobile Phase pH | State of Silanol Groups (Stationary Phase) | State of this compound (Analyte) | Dominant Interaction | Expected Peak Shape |
| pH 2.0 - 3.0 | Protonated (Si-OH), Neutral | Protonated (Basic amines are R-NH3+) | Hydrophobic (Primary) | Symmetrical |
| pH 4.0 - 7.0 | Deprotonated (SiO-), Anionic | Protonated (Basic amines are R-NH3+) | Hydrophobic + Strong Ionic (Secondary) | Severe Tailing |
| pH > 8.0 | Deprotonated (SiO-), Anionic | Potentially Neutral (Depends on pKa) | Hydrophobic + Moderate Ionic | Tailing Likely |
Table 2: Comparison of HPLC Column Technologies for Basic Analytes
| Feature | Type A Silica Columns (Older) | Type B, End-Capped Columns (Modern) |
| Silica Purity | Lower purity, contains trace metal impurities (e.g., iron, aluminum).[6] | High purity, minimal metal content.[6] |
| Silanol Activity | High concentration of active, acidic silanol groups.[6] | Low silanol activity due to high-density bonding and end-capping.[5] |
| Performance | Prone to causing significant peak tailing for basic compounds.[6] | Produces sharp, symmetrical peaks for basic compounds.[6] |
| Mobile Phase Needs | Often requires additives like TEA to achieve acceptable peak shape.[10] | Excellent performance with simple acidic mobile phases (e.g., 0.1% formic acid).[7] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (preferably a modern, end-capped column)
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile or methanol
-
Additives: Formic acid, Ammonium formate
-
This compound standard solution (dissolved in a weak solvent like the initial mobile phase)
Methodology:
-
Baseline Condition:
-
Prepare a mobile phase of 50:50 Acetonitrile:Water without any pH modifier.
-
Equilibrate the column for at least 15 minutes.
-
Inject the this compound standard and record the chromatogram, noting the peak asymmetry factor.
-
-
Low pH Condition (Formic Acid):
-
Prepare a new aqueous mobile phase (Solvent A) containing 0.1% formic acid (v/v). This will bring the pH to approximately 2.7.
-
Flush the system and column thoroughly with the new mobile phase.
-
Equilibrate the column for 15-20 minutes.
-
Inject the standard and record the chromatogram. Compare the peak shape to the baseline.
-
-
Buffered Low pH Condition (Ammonium Formate):
-
Prepare a new aqueous mobile phase (Solvent A) containing 10 mM Ammonium Formate, and adjust the pH to 3.0 with formic acid.
-
Flush the system and column, then equilibrate for 15-20 minutes.
-
Inject the standard and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak asymmetry (Tailing Factor) from all three conditions. The lowest asymmetry factor indicates the most suitable mobile phase. For basic compounds, the acidic conditions are expected to yield vastly superior results.
-
Protocol 2: Column Flushing and Regeneration
Objective: To restore column performance if peak tailing is suspected to be caused by a blockage or contamination.
Materials:
-
HPLC-grade solvents: Water, Isopropanol, Acetonitrile, Methanol
-
HPLC system
Methodology:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Reverse Column Direction: Disconnect the column and reconnect it to the flow path in the reverse direction. This helps to dislodge particulates from the inlet frit.[5]
-
Systematic Flush Sequence: Run a series of solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each. A typical universal flush sequence is:
-
HPLC-grade Water (to flush buffers)
-
Isopropanol
-
Acetonitrile
-
Isopropanol
-
HPLC-grade Water (if returning to a buffered mobile phase)
-
-
Re-equilibration:
-
Return the column to its normal flow direction.
-
Reconnect the column to the detector.
-
Equilibrate the column with your working mobile phase until a stable baseline is achieved.
-
-
Performance Check: Inject a standard to verify if the peak shape has improved.
Visualizations
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Mechanism of secondary interaction causing peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromtech.com [chromtech.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. This compound | C58H84N2O18 | CID 71586957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. support.waters.com [support.waters.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing MIC Assays for Trichomycin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Trichomycin B, a polyene macrolide antibiotic. The information provided is aimed at assisting in the optimization of Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene macrolide antifungal agent.[1] Like other polyenes, its mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2][3] This binding disrupts the membrane's integrity, leading to the leakage of cellular contents and ultimately, fungal cell death.[3]
Q2: What is a typical starting concentration range for a this compound MIC assay?
While specific MIC data for this compound is limited in publicly available literature, a suitable starting point can be extrapolated from data for Amphotericin B, a structurally and functionally similar polyene antibiotic. For Amphotericin B, typical MIC ranges against various fungi, such as Candida and Aspergillus species, are between 0.03 and 16 µg/mL.[4][5] Therefore, a broad initial range of 0.015 to 32 µg/mL is recommended for this compound to capture the potential MIC values for susceptible and resistant strains.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Polyene macrolides like this compound are known for their poor aqueous solubility.[6] Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of these compounds for in vitro assays. It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it further in the assay medium. Ensure the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells.
Q4: Which culture medium is recommended for this compound MIC assays?
The Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing recommend RPMI 1640 medium buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) buffer.[4][7] This medium is widely used and provides reproducible results for most yeasts and filamentous fungi.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the assay plate. | Poor solubility of this compound in the aqueous assay medium. | - Ensure the DMSO concentration in the final well is kept to a minimum (≤1%).- Prepare fresh dilutions of this compound from the DMSO stock for each experiment.- Visually inspect the wells for any precipitation before and after inoculation. |
| Inconsistent or non-reproducible MIC values. | - Instability of this compound in the assay medium.- Variation in inoculum density.- Subjective endpoint reading. | - Polyene macrolides are sensitive to light, temperature, and pH.[6][8] Prepare solutions fresh and protect them from light. Incubate plates promptly after preparation.- Standardize the inoculum preparation carefully using a spectrophotometer or hemocytometer to ensure a consistent cell density.- For polyenes like Amphotericin B, the MIC is typically defined as the lowest concentration that causes 100% inhibition of growth (no visible growth).[9][10] Use a microplate reader for a more objective assessment of growth inhibition. |
| No fungal growth in the positive control well. | - Inoculum viability issue.- Residual solvent toxicity. | - Check the viability of the fungal culture before starting the assay.- Ensure the final concentration of the solvent (e.g., DMSO) is not inhibiting fungal growth. Run a solvent toxicity control. |
| "Trailing" or "skipped" wells (growth at higher concentrations but not at lower ones). | - Contamination of the stock solution or assay plate.- Technical error during serial dilution. | - Use sterile techniques throughout the procedure.- Carefully perform serial dilutions to avoid errors. It is advisable to prepare a fresh dilution series for each replicate. |
| MIC values are consistently at the highest or lowest end of the tested range. | The selected concentration range is not appropriate for the tested organism. | Adjust the concentration range of this compound in the next experiment. If the MIC is always at the highest concentration, increase the upper limit. If it is always at the lowest, use a narrower, lower range. |
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for Antifungal MIC Assays
| Antifungal Agent | Typical MIC Range (µg/mL) | Reference Fungi |
| This compound (proposed) | 0.015 - 32 | Candida spp., Aspergillus spp. |
| Amphotericin B | 0.03 - 16 | Candida spp., Aspergillus spp., Trichosporon spp.[4][5] |
| Itraconazole | 0.015 - >8 | Candida spp., Aspergillus spp.[11] |
| Fluconazole | <0.12 - >64 | Candida spp.[11] |
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay (adapted from CLSI M27/M38 guidelines)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 1.6 mg/mL.
-
Store the stock solution in small aliquots at -80°C, protected from light.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The concentration range should typically span from 32 µg/mL to 0.015 µg/mL.
-
Include a positive control well (100 µL of RPMI 1640, no drug) and a negative control well (200 µL of RPMI 1640, no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to each well of the microdilution plate (except the negative control).
-
The final volume in the test wells will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours. For some fungi, a longer incubation of up to 72 hours may be necessary.[7]
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.
-
For objective reading, a microplate reader can be used to measure the optical density at 490 nm. The MIC can be defined as the lowest drug concentration showing a ≥90% reduction in turbidity compared to the positive control.[9]
-
Visualizations
Caption: Figure 1. A flowchart outlining the key steps for optimizing a this compound MIC assay.
References
- 1. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Antifungal Susceptibilities of Trichosporon Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Trichomycin B during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Trichomycin B during extraction.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
If you are experiencing a lower than expected yield of this compound, it is likely due to degradation during the extraction process. The following guide will help you identify and address potential causes of degradation.
| Potential Cause | Troubleshooting Step | Rationale |
| Exposure to Light | Conduct all extraction steps in a dark room or use amber-colored glassware. Wrap containers and equipment with aluminum foil. | This compound, like other polyene macrolide antibiotics, is susceptible to photodegradation, particularly from UV light. The conjugated polyene chain in its structure is the primary site of light-induced degradation.[1][2] |
| Extreme pH Conditions | Maintain the pH of all aqueous solutions between 6.0 and 7.5 throughout the extraction process. Use buffered solutions (e.g., phosphate buffer) to stabilize the pH. | Polyene macrolides are known to be unstable at extreme pH values. Both acidic and alkaline conditions can catalyze the degradation of the molecule.[2] |
| High Temperatures | Perform all extraction and evaporation steps at low temperatures (ideally below 30°C). Use a rotary evaporator with a chilled water bath for solvent removal. Avoid prolonged exposure to heat. | Thermal degradation can occur, leading to a loss of biological activity.[2] |
| Oxidation | De-gas all solvents before use. Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent. | The polyene chain is prone to oxidation, which can be initiated by dissolved oxygen in the solvents.[1] |
| Inappropriate Solvent Choice | Use solvents like ethyl acetate or n-butanol for the initial extraction from the fermentation broth. These solvents have been shown to be effective for extracting secondary metabolites from Streptomyces. | The choice of solvent can impact the stability and recovery of this compound. |
Issue 2: Presence of Unknown Impurities in the Final Product
The presence of unexpected peaks during chromatographic analysis (e.g., HPLC) may indicate the presence of degradation products.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation During Extraction | Review the troubleshooting guide for "Low Yield of this compound" and ensure all preventative measures are in place. | The impurities are likely degradation products resulting from exposure to light, heat, or extreme pH. |
| Analysis of Degradation Products | If degradation is suspected, use techniques like LC-MS to identify the molecular weights of the impurities and compare them to the molecular weight of this compound (C58H84N2O18, MW: 1097.3 g/mol ).[3][4] | This can help confirm that the impurities are indeed degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to degradation?
A1: this compound is a polyene macrolide antibiotic.[3] Its structure contains a large macrolide ring with a conjugated system of double bonds (a polyene chromophore).[2] This polyene region is highly susceptible to oxidation and photodegradation, which are the primary pathways of its degradation.[1]
Q2: What are the optimal storage conditions for this compound extracts?
A2: this compound extracts should be stored at low temperatures (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: Can I use a different solvent for extraction?
A3: While ethyl acetate and n-butanol are commonly used for extracting secondary metabolites from Streptomyces, other polar organic solvents may be used.[5][6] However, it is crucial to assess the stability of this compound in the chosen solvent and to ensure that the solvent does not promote degradation.
Q4: How can I monitor the degradation of this compound during my extraction?
A4: You can monitor the integrity of this compound at different stages of the extraction process using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The characteristic UV absorption spectrum of the polyene chromophore can be used for detection. A decrease in the area of the this compound peak and the appearance of new peaks would indicate degradation.
Summary of Factors Causing Degradation and Preventative Measures
| Factor | Effect on this compound | Preventative Measure |
| Light (especially UV) | Photodegradation of the polyene chain.[1] | Work in a dark environment or use amber glassware/foil wrapping. |
| High Temperature | Thermal degradation leading to loss of activity.[2] | Maintain low temperatures (below 30°C) during all steps. |
| Extreme pH (Acidic or Alkaline) | pH-mediated degradation.[2] | Maintain pH between 6.0 and 7.5 using buffered solutions. |
| Oxygen | Oxidation of the polyene chain.[1] | Use de-gassed solvents and consider adding antioxidants. |
Detailed Experimental Protocol: Stabilized Extraction of this compound from Streptomyces Fermentation Broth
This protocol incorporates measures to minimize the degradation of this compound.
1. Fermentation and Harvest:
-
Culture Streptomyces hachijoensis in a suitable production medium. Optimal fermentation conditions for secondary metabolite production in Streptomyces are often around pH 7.5 and 30°C for 7-10 days.[6][7]
-
After the fermentation period, harvest the culture broth by centrifugation at 5,000 x g for 20 minutes at 4°C to separate the mycelium from the supernatant.
2. Extraction from Supernatant (in a dark room or under red light):
-
Adjust the pH of the supernatant to 7.0 using a phosphate buffer.
-
Transfer the supernatant to a separation funnel wrapped in aluminum foil.
-
Add an equal volume of cold ethyl acetate (pre-chilled to 4°C and de-gassed).
-
Gently shake the funnel for 15 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer twice more with fresh cold, de-gassed ethyl acetate.
-
Pool all the ethyl acetate fractions.
3. Extraction from Mycelium (in a dark room or under red light):
-
To the mycelial pellet, add three volumes of cold methanol and homogenize.
-
Stir the mixture for 4 hours at 4°C in a foil-wrapped flask.
-
Centrifuge at 5,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Collect the methanol supernatant.
-
Repeat the extraction of the mycelial pellet twice more with cold methanol.
-
Pool all the methanol fractions.
4. Solvent Evaporation:
-
Combine the pooled ethyl acetate and methanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C and the receiving flask is protected from light.
-
Evaporate to dryness to obtain the crude this compound extract.
5. Storage:
-
Immediately place the crude extract in an amber vial, flush with nitrogen gas, seal tightly, and store at -80°C.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C58H84N2O18 | CID 71586957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites | International Current Pharmaceutical Journal [banglajol.info]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selective Toxicity of Trichomycin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the selective toxicity of Trichomycin B against fungal pathogens. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and the basis for its selective toxicity?
This compound, a polyene macrolide antibiotic, primarily targets the fungal cell membrane. Its mechanism of action relies on its higher affinity for ergosterol, the main sterol in fungal cell membranes, compared to cholesterol, the predominant sterol in mammalian cell membranes.[1][2] Upon binding to ergosterol, this compound molecules form pores or channels in the fungal membrane.[1][3] This disruption leads to increased permeability, leakage of essential ions (like K+) and small molecules, and ultimately, fungal cell death.[1][3] The preferential binding to ergosterol over cholesterol is the foundation of its selective toxicity.[1][2]
Q2: Why does this compound exhibit significant toxicity to mammalian cells?
Despite its preference for ergosterol, this compound can also bind to cholesterol in mammalian cell membranes, particularly at higher concentrations.[1][4] This interaction is the primary cause of its toxicity to host cells, with hemolytic activity (damage to red blood cells) being a major concern.[4] Aromatic heptaene macrolides like this compound have been reported to have even poorer selective toxicity than Amphotericin B due to high hemotoxicity.[4]
Q3: What are the main strategies to improve the selective toxicity of this compound?
The key to enhancing the selective toxicity of this compound lies in decreasing its affinity for cholesterol while maintaining or improving its affinity for ergosterol. Current research, primarily on the related compound Amphotericin B, suggests several promising strategies:
-
Chemical Modification:
-
Photochemical Isomerization: Converting the cis-trans geometry of the heptaene system to an all-trans isomer has been shown to substantially decrease hemolytic properties and thus improve the selective toxicity index.[4]
-
Modification of the Mycosamine Moiety: Introducing bulky substituents at the amino group of the mycosamine sugar can diminish mammalian in vitro toxicity.[5]
-
-
Formulation-Based Approaches:
-
Liposomal Formulations: Encapsulating this compound in liposomes can reduce its interaction with mammalian cell membranes, thereby lowering its toxicity.[6]
-
Q4: How is the selective toxicity of this compound quantitatively measured?
The selective toxicity is often expressed as the Selective Toxicity Index (STI). This index is calculated as the ratio of the concentration of the drug that causes 50% hemolysis of human erythrocytes (EH50) to the Minimum Inhibitory Concentration (MIC) against the target fungal species (STI = EH50 / MIC).[4][5] A higher STI value indicates greater selective toxicity.
Troubleshooting Guide
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) assay results.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the fungal inoculum is critical for reproducible MIC results.
-
Solution: Ensure a standardized inoculum is prepared for each experiment, typically by adjusting the turbidity to a 0.5 McFarland standard. Always verify the colony-forming units (CFU)/mL of your inoculum.
-
-
Possible Cause 2: Improper Drug Dilution. Errors in the serial dilution of this compound can lead to inaccurate MIC values.
-
Solution: Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh stock solutions for each experiment, as polyenes can be unstable.
-
-
Possible Cause 3: Trailing Effect. Some fungi may exhibit trailing growth, making the visual determination of the MIC endpoint difficult.
-
Solution: Read the MIC at the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the drug-free control well. Spectrophotometric reading at a specific wavelength (e.g., 530 nm) can provide a more objective measure of growth inhibition.
-
Problem 2: Inconsistent results in the hemolytic activity assay.
-
Possible Cause 1: Variation in Red Blood Cells (RBCs). The source and age of RBCs can affect their fragility.
-
Solution: Use fresh RBCs from a consistent source for each set of experiments. If using human RBCs, consider pooling samples from multiple donors to average out individual variations.[7]
-
-
Possible Cause 2: Inaccurate Positive and Negative Controls. Improper controls will lead to erroneous calculations of percent hemolysis.
-
Solution: Use a detergent like Triton X-100 for the 100% hemolysis control and PBS for the 0% hemolysis control. Ensure complete lysis in the positive control.[7]
-
-
Possible Cause 3: Suboptimal Incubation Time. The duration of incubation can impact the extent of hemolysis.
-
Solution: Standardize the incubation time for all experiments. A common incubation time is 60 minutes at 37°C.[7]
-
Problem 3: Low yield or purity of chemically modified this compound derivatives.
-
Possible Cause 1: Degradation of the Parent Compound. Polyenes are sensitive to light and temperature.
-
Solution: Perform all reactions and purification steps in the dark or under amber light. Use low temperatures when possible.
-
-
Possible Cause 2: Inefficient Purification Method. Separation of closely related isomers or derivatives can be challenging.
-
Solution: Employ high-performance liquid chromatography (HPLC) or counter-current chromatography (CPC) for purification to achieve high purity of the desired derivative.[8]
-
Data Presentation
Table 1: Hypothetical Example of Improved Selective Toxicity of a this compound Derivative
| Compound | MIC against C. albicans (µg/mL) | EH50 (µg/mL) | Selective Toxicity Index (STI = EH50/MIC) |
| This compound | 0.5 | 5.0 | 10 |
| All-trans-Trichomycin B | 0.6 | 30.0 | 50 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.
-
Protocol 2: Hemolytic Activity Assay
This protocol is a generalized method for assessing hemolysis.
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh human or sheep red blood cells.
-
Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and removal of the supernatant.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Assay Procedure:
-
In a 96-well plate, add different concentrations of this compound (or its derivatives) to the wells.
-
For the 100% hemolysis control, add a lytic agent (e.g., 0.1% Triton X-100).
-
For the 0% hemolysis control, add PBS.
-
Add the prepared RBC suspension to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate (e.g., 800 x g for 10 minutes) to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 405 nm or 540 nm to quantify the amount of hemoglobin released.
-
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each drug concentration using the following formula:
-
The EH50 value is the concentration of the compound that causes 50% hemolysis.
-
Visualizations
Caption: Mechanism of action and selective toxicity of this compound.
Caption: Experimental workflow for improving selective toxicity.
References
- 1. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Substantial Improvement of Amphotericin B Selective Toxicity Upon Modification of Mycosamine with Bulky Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Trichomycin B versus Amphotericin B Antifungal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal agents Trichomycin B and Amphotericin B. While both are polyene macrolides that target the fungal cell membrane, a significant disparity exists in the available scientific literature regarding their antifungal potency. Amphotericin B has been extensively studied and is a cornerstone of antifungal therapy, whereas quantitative data on the efficacy of this compound is notably scarce.
Executive Summary
Data Presentation: Antifungal Potency
Due to the limited availability of specific data for this compound, a direct side-by-side comparison of MIC values is not possible at this time. The following tables summarize the available information for both compounds.
Table 1: Antifungal Potency of Amphotericin B
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.125 - 1.0 | 0.5 | 1.0 |
| Candida glabrata | 0.125 - 1.0 | 0.5 | 1.0 |
| Candida parapsilosis | 0.125 - 1.0 | 0.25 | 0.5 |
| Candida tropicalis | 0.25 - 1.0 | 0.5 | 1.0 |
| Candida krusei | 0.5 - 2.0 | 1.0 | 2.0 |
| Aspergillus fumigatus | 0.25 - 2.0 | 1.0 | 1.0 |
| Aspergillus flavus | 0.5 - 2.0 | 1.0 | 2.0 |
| Aspergillus niger | 0.5 - 2.0 | 1.0 | 2.0 |
| Aspergillus terreus | 1.0 - 4.0 | 2.0 | 4.0 |
| Cryptococcus neoformans | 0.125 - 0.5 | 0.25 | 0.5 |
Note: MIC values can vary depending on the specific isolate, testing methodology, and laboratory.
Table 2: Antifungal Potency of this compound
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Various Fungi and Yeasts | Data not available | Data not available | Data not available |
A 1990 study by Komori et al. reported that this compound possessed lower activities against fungi and yeasts than Trichomycin A, but did not provide specific MIC values[1].
Mechanism of Action
Both Amphotericin B and this compound are polyene macrolides and are understood to exert their antifungal effects through a similar mechanism of action.
Signaling Pathway: Polyene Macrolide Interaction with Fungal Cell Membrane
References
A Comparative Analysis of Trichomycin A and Trichomycin B: Structure, Activity, and Experimental Insights
Trichomycin A and Trichomycin B, two closely related polyene macrolide antibiotics, offer a compelling case study in structure-activity relationships. While sharing the same molecular formula and origin, a subtle stereochemical difference significantly impacts their biological efficacy. This guide provides a detailed comparison of their chemical properties, antifungal and anti-yeast activities, supported by available experimental data.
Physicochemical Properties
Trichomycin A and this compound are isomers, possessing the same molecular formula (C₅₈H₈₄N₂O₁₈) and molecular weight (1096 g/mol ).[1] Both are isolated from the fermentation broth of Streptomyces hachijoensis.[1] The primary structural distinction lies in the position of a hydroxyl (-OH) group on the macrolide ring. In Trichomycin A, the hydroxyl group is located at the C-5 position, whereas in this compound, it is found at the C-9 position.[1] This seemingly minor alteration in stereochemistry is responsible for the observed differences in their biological activities.
| Property | Trichomycin A | This compound | Reference |
| Molecular Formula | C₅₈H₈₄N₂O₁₈ | C₅₈H₈₄N₂O₁₈ | [1] |
| Molecular Weight | 1096 | 1096 | [1] |
| Source Organism | Streptomyces hachijoensis | Streptomyces hachijoensis | [1] |
| Key Structural Feature | Hydroxyl group at C-5 | Hydroxyl group at C-9 | [1] |
Comparative Biological Activity
Experimental data demonstrates that Trichomycin A possesses superior antifungal and anti-yeast activity compared to this compound.[1] The minimum inhibitory concentrations (MICs) for a range of fungal and yeast species are summarized below.
| Organism | Trichomycin A (µg/mL) | This compound (µg/mL) | Reference |
| Candida albicans 3147 | 0.78 | 3.12 | [1] |
| Candida tropicalis | 0.78 | 3.12 | [1] |
| Candida pseudotropicalis | 0.78 | 3.12 | [1] |
| Candida krusei | 1.56 | 6.25 | [1] |
| Saccharomyces cerevisiae | 0.78 | 3.12 | [1] |
| Aspergillus fumigatus | 1.56 | 6.25 | [1] |
| Aspergillus niger | 1.56 | 6.25 | [1] |
| Penicillium chrysogenum | 1.56 | 6.25 | [1] |
| Mucor mucedo | 1.56 | 6.25 | [1] |
| Trichophyton mentagrophytes | 0.39 | 1.56 | [1] |
| Trichophyton rubrum | 0.39 | 1.56 | [1] |
Experimental Protocols
The following outlines the general experimental procedures for the isolation, characterization, and biological evaluation of Trichomycin A and B, based on published methods.
Isolation and Purification of Trichomycin A and B
A generalized workflow for the isolation and purification of Trichomycin A and B from Streptomyces hachijoensis is depicted below. The process involves fermentation, extraction of the active compounds from the mycelium, and subsequent chromatographic separation to yield the pure components.
Protocol:
-
Fermentation: Streptomyces hachijoensis is cultured in a suitable fermentation medium to encourage the production of Trichomycins.
-
Mycelial Harvest: The mycelium is separated from the fermentation broth by centrifugation or filtration.
-
Extraction: The harvested mycelium is extracted with methanol to solubilize the Trichomycin components.
-
Concentration: The methanol extract is concentrated under reduced pressure.
-
Chromatography: The concentrated extract is subjected to silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to separate and purify Trichomycin A and this compound.
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of each compound against various fungi and yeasts is determined using a standard agar dilution method.
Protocol:
-
Media Preparation: A suitable agar medium (e.g., Sabouraud dextrose agar) is prepared and autoclaved.
-
Compound Dilution: Serial dilutions of Trichomycin A and this compound are prepared.
-
Agar Plate Preparation: The diluted compounds are incorporated into the molten agar at specified concentrations, and the agar is poured into petri dishes.
-
Inoculation: The surfaces of the agar plates are inoculated with a standardized suspension of the test microorganisms.
-
Incubation: The inoculated plates are incubated under appropriate conditions (temperature and duration) for the growth of the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanism of Action
As polyene macrolide antibiotics, both Trichomycin A and B are understood to exert their antifungal effects by interacting with ergosterol, a primary sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to cell death. The difference in the position of the hydroxyl group between Trichomycin A and B likely influences the binding affinity and/or the efficiency of pore formation, explaining the observed disparity in their biological activities.
Conclusion
The comparative study of Trichomycin A and this compound highlights the critical role of stereochemistry in determining the biological activity of complex natural products. Although structurally very similar, Trichomycin A exhibits significantly greater potency against a broad range of fungi and yeasts compared to this compound. This difference is attributed to the altered position of a single hydroxyl group, which likely affects the molecule's interaction with the fungal cell membrane. Further research into the precise molecular interactions of these compounds with ergosterol could provide valuable insights for the rational design of new and more effective antifungal agents.
References
A Comparative Analysis of Trichomycin B and Other Polyene Macrolide Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the polyene macrolide antibiotic, Trichomycin B, in relation to other well-established agents in its class, such as Amphotericin B and Nystatin. The information presented herein is intended to support research and development efforts in the field of antifungal therapeutics.
Introduction to Polyene Macrolides
Polyene macrolides are a class of broad-spectrum antifungal agents produced by various species of Streptomyces.[1] Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[2] This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.[2] While highly effective, a major limitation of this class of drugs is their potential for host cell toxicity due to their ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity.[2]
This compound: An Overview
Trichomycin is a polyene macrolide that exists in two forms, Trichomycin A and this compound.[3] It is also known by the synonym Hachimycin.[3][4] While Trichomycin has been used in clinical settings, its application is less widespread compared to Amphotericin B.[2] Research indicates that this compound possesses lower in vitro activity against fungi and yeasts when compared to Trichomycin A.[3] Furthermore, while aromatic heptaene macrolides like this compound are suggested to have antifungal activity similar to Amphotericin B, they are also reported to exhibit poorer selective toxicity, indicating a higher potential for hemotoxicity.[4]
Quantitative Comparison of In Vitro Efficacy
A direct quantitative comparison of the in vitro efficacy of this compound against other polyene macrolides is limited by the scarcity of publicly available Minimum Inhibitory Concentration (MIC) data for this compound. The following tables summarize the available MIC data for the widely studied polyene macrolides, Amphotericin B and Nystatin, against common fungal pathogens to provide a baseline for comparison.
Table 1: In Vitro Activity of Amphotericin B Against Common Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 1 | 0.5 | 1 |
| Aspergillus fumigatus | 0.5 - 2 | 1 | 2 |
| Cryptococcus neoformans | 0.12 - 1 | 0.5 | 1 |
| Trichosporon asahii | >2 | - | - |
| Zygomycetes | Active against most isolates | - | - |
Note: MIC values can vary depending on the testing method and specific isolates. Data compiled from multiple sources.
Table 2: In Vitro Activity of Nystatin Against Common Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 1 - 4 | 2 | 4 |
| Candida glabrata | 2 - 8 | 4 | 8 |
| Candida parapsilosis | 1 - 4 | 2 | 4 |
Note: Nystatin is primarily used for topical and oral infections and has limited systemic application. Data compiled from multiple sources.
Experimental Protocols
The determination of in vitro antifungal efficacy is typically performed using standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method for MIC Determination
This method is considered the gold standard for antifungal susceptibility testing.
-
Preparation of Antifungal Agent: The polyene macrolide is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid medium, typically RPMI-1640, to achieve a range of concentrations.
-
Inoculum Preparation: The fungal isolate to be tested is cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agent.
-
Incubation: The microtiter plates are incubated at a specific temperature (usually 35°C) for a defined period (typically 24 to 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For polyenes like Amphotericin B, the endpoint is often complete inhibition of visible growth.[5]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for polyene macrolides is the disruption of the fungal cell membrane.
Caption: Mechanism of action of polyene macrolides.
The binding of polyene macrolides to ergosterol leads to the formation of transmembrane channels. This results in the leakage of essential monovalent and divalent cations, such as K+ and Mg2+, from the cytoplasm. The disruption of the ionic gradient and loss of cellular contents ultimately leads to fungal cell death.
Experimental Workflow for In Vitro Antifungal Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
References
- 1. Biosynthesis of the polyene macrolide antibiotic nystatin in Streptomyces noursei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trichomycin A, a heptaene macrolide: isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Trichomycin B's Potential: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trichomycin B's potential activity against azole-resistant Candida species. Due to limited recent data on this compound, this guide leverages data from its structural analog, Amphotericin B, to provide a comparative framework against other antifungal classes.
The rise of azole-resistant Candida infections presents a formidable challenge in clinical settings, necessitating the exploration of novel and alternative therapeutic strategies. This compound, a polyene macrolide antibiotic, represents a class of antifungals with a distinct mechanism of action from azoles, making it a candidate for overcoming azole resistance. This guide synthesizes available data to facilitate the evaluation of this compound's activity and its potential role in combating these resilient fungal pathogens.
Comparative In Vitro Activity of Antifungal Agents
The following tables summarize the minimum inhibitory concentrations (MICs) of various antifungal agents against different Candida species, including azole-resistant strains. The data for polyenes is primarily based on Amphotericin B, a well-studied member of the same class as this compound. It is important to note that historical data suggests this compound may have lower potency than Amphotericin A.[1]
Table 1: Comparative MIC Ranges (µg/mL) Against Candida Species
| Antifungal Agent | Class | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Candida auris |
| Fluconazole | Azole | 0.125 - >256 | 0.25 - >64 | 0.125 - >64 | Resistant | 1 - >64 |
| Voriconazole | Azole | 0.016 - 2 | 0.016 - 8 | 0.016 - 1 | 0.03 - 2 | 0.03 - 4 |
| Amphotericin B | Polyene | 0.12 - 2 | 0.12 - 2 | 0.12 - 2 | 0.25 - 4 | 0.5 - 2 |
| Caspofungin | Echinocandin | 0.03 - 4 | 0.03 - 2 | 0.125 - 2 | 0.125 - 2 | 0.25 - 2 |
Note: Data compiled from multiple sources. MIC values can vary significantly based on the specific isolates and testing methodologies.
Table 2: Combination Therapy Against Azole-Resistant Candida albicans
| Drug Combination | Interaction Type | Fractional Inhibitory Concentration Index (FICI) |
| Polyene + Azole | Variable (Synergy to Antagonism) | Varies |
| Echinocandin + Azole | Synergistic/Indifferent | ≤0.5 (Synergy) |
| Polyene + Echinocandin | Synergistic/Indifferent | Varies |
FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4.0 indicates indifference; FICI > 4.0 indicates antagonism.[2] Combination therapy can be a promising strategy to overcome resistance.[2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antifungal activity. Below are standard protocols for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, Candida isolates, RPMI-1640 medium, antifungal agents (this compound, azoles, etc.), spectrophotometer.
-
Procedure:
-
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.
-
Adjust the turbidity of the fungal inoculum to a 0.5 McFarland standard.
-
Dilute the fungal suspension and add to each well to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control, which can be assessed visually or by reading the absorbance at a specific wavelength.
-
Checkerboard Assay for Synergy Testing
The checkerboard method is used to evaluate the interaction between two antimicrobial agents.
-
Materials: 96-well microtiter plates, Candida isolates, RPMI-1640 medium, two antifungal agents.
-
Procedure:
-
In a 96-well plate, create a two-dimensional array of serial dilutions of two antifungal agents. Drug A is diluted horizontally, and Drug B is diluted vertically.
-
The wells will contain various combinations of concentrations of the two drugs.
-
Inoculate the wells with a standardized fungal suspension as described for the MIC assay.
-
Incubate the plates at 35°C for 48 hours.
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the results as synergistic (FICI ≤ 0.5), indifferent (0.5 < FICI ≤ 4.0), or antagonistic (FICI > 4.0).[2]
-
In Vivo Murine Model of Disseminated Candidiasis
Animal models are essential for evaluating the in vivo efficacy of antifungal compounds.
-
Model: Immunocompromised murine model (e.g., neutropenic mice).
-
Procedure:
-
Induce neutropenia in mice using cyclophosphamide.
-
Infect the mice intravenously with a lethal dose of an azole-resistant Candida strain.
-
Administer the test compound (e.g., this compound) and control drugs (e.g., fluconazole, Amphotericin B) at various dosages and schedules.
-
Monitor the survival of the mice over a period of time (e.g., 21 days).
-
In a parallel experiment, sacrifice a subset of mice at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain) by homogenizing the tissues and plating serial dilutions on appropriate agar to count colony-forming units (CFUs).
-
Compare the survival rates and organ fungal burdens between the treated and untreated groups to assess the efficacy of the antifungal agent.
-
Visualizing Mechanisms and Workflows
Antifungal Mechanisms of Action and Resistance
The diagram below illustrates the cellular targets of azoles and polyenes, and the mechanisms by which Candida can develop resistance to azole antifungals. Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[6] Resistance can arise from mutations in the target enzyme or overexpression of efflux pumps that actively remove the drug from the cell.[6] Polyenes, like this compound and Amphotericin B, directly bind to ergosterol in the cell membrane, forming pores that lead to leakage of cellular contents and cell death.[6]
Caption: Mechanisms of azole and polyene antifungals and azole resistance in Candida.
Experimental Workflow for Antifungal Validation
The following workflow outlines the key steps in validating the activity of a novel antifungal agent like this compound against azole-resistant Candida.
Caption: Workflow for validating the antifungal activity of this compound.
References
- 1. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Retigeric Acid B Alone and in Combination with Azole Antifungal Agents against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive interaction of nikkomycins and azoles against Candida albicans in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. actascientific.com [actascientific.com]
A Comparative Analysis of Trichomycin B and Natamycin for Antifungal Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two polyene macrolide antibiotics, Trichomycin B and natamycin. While both belong to the same structural class and exhibit antifungal properties, the available scientific data for each compound differs significantly. This comparison aims to summarize the existing knowledge on their mechanism of action, antifungal efficacy, and toxicity to aid researchers in drug development and scientific investigation.
Overview and Chemical Structure
Natamycin, also known as pimaricin, is a well-characterized antifungal agent produced by Streptomyces natalensis. It is widely used as a food preservative and in the topical treatment of fungal infections, particularly fungal keratitis. This compound, isolated from Streptomyces hachijoensis, is a less-studied polyene macrolide. It is structurally related to other aromatic heptaenes and is known to have antifungal and anti-trichomonal activity.[1][2]
Mechanism of Action
Both natamycin and this compound are polyene macrolides and are understood to exert their antifungal effects by interacting with ergosterol, a crucial sterol component of fungal cell membranes.[3][4][5] This interaction disrupts the integrity and function of the cell membrane.
Natamycin: The mechanism of action for natamycin is well-documented. It binds specifically and irreversibly to ergosterol in the fungal plasma membrane.[3][4] Unlike some other polyenes like Amphotericin B, natamycin does not form large transmembrane pores that cause leakage of ions.[3] Instead, it is believed to inhibit ergosterol-dependent processes such as membrane fusion and fission, and vacuole fusion.[3] This leads to an inhibition of nutrient transport (amino acids and glucose) across the plasma membrane, ultimately resulting in fungal cell death.[1] This unique mechanism may contribute to its lower toxicity profile compared to other polyenes.
This compound: As a polyene macrolide, this compound is presumed to share the general mechanism of interacting with ergosterol in fungal cell membranes.[5] Aromatic heptaene macrolides, a class that includes this compound, are known to have a high affinity for ergosterol.[5] However, specific details of its interaction with the fungal cell membrane and downstream effects that differentiate it from other polyenes are not well-elucidated in publicly available literature. It is suggested that the high hemotoxicity of some aromatic heptaenes may be due to a high affinity for cholesterol in mammalian cell membranes.[5]
Figure 1: Postulated signaling pathways for Natamycin and this compound.
Antifungal Efficacy
In Vitro Susceptibility
Natamycin: Natamycin exhibits a broad spectrum of activity against a variety of yeasts and filamentous fungi.[1] Its efficacy has been documented against clinically relevant pathogens such as Candida, Aspergillus, Cephalosporium, Fusarium, and Penicillium.[1] The minimum inhibitory concentration (MIC) for most molds is reported to be less than 10 ppm.[1]
| Fungal Species | MIC Range (µg/mL) | Reference |
| Molds | 0.5 - 6 | [6] |
| Yeasts | 1.0 - 5.0 | [6] |
| Fusarium spp. | 2 - 4 | [7] |
| Aspergillus flavus | 16 - 32 | [7] |
| Other Aspergillus spp. | 1 - 8 | [7] |
This compound: Quantitative in vitro antifungal susceptibility data for this compound is scarce in the available literature. A 1990 study by Komori reported that this compound possessed lower activities against fungi and yeasts compared to Trichomycin A, but specific MIC values were not provided.[8] Due to this lack of data, a direct quantitative comparison of its antifungal spectrum with that of natamycin is not possible at this time.
In Vivo Efficacy
Natamycin: The in vivo efficacy of natamycin is most extensively studied in the context of fungal keratitis. It is considered a first-line treatment for filamentous fungal keratitis, particularly cases caused by Fusarium species.[9][10] Clinical trials have demonstrated its superiority over other antifungal agents like voriconazole in treating fungal keratitis, showing better clinical outcomes and visual acuity.[11][12] A study on a rabbit model of Candida keratitis showed that topical 5% natamycin was effective, although 0.15% amphotericin B was found to be equally or more effective in that model.[13]
Toxicity Profile
Natamycin: Natamycin generally has a favorable safety profile with low acute toxicity.[1] When administered topically, there is negligible absorption into the body.[1] Oral administration also results in very poor absorption from the gastrointestinal tract.[1] In animal studies, the lowest LD50 found was 2.5–4.5 g/kg.[1] In rats, an LD50 of ≥2300 mg/kg has been reported, and long-term feeding studies showed no significant adverse effects on survival, growth, or tumor incidence at doses of 500 mg/kg/day over two years.[1] In humans, high oral doses of 500 mg/kg/day over multiple days have been reported to cause nausea, vomiting, and diarrhea.[1] Some in vitro studies have indicated potential genotoxic and cytotoxic effects at certain concentrations in mice bone marrow cells and human lymphocytes.[15]
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | ≥ 2300 mg/kg | Rat | [1] |
| Acute Oral LD50 | 2.5 - 4.5 g/kg | Animal (unspecified) | [1] |
| No Observed Adverse Effect Level (2-year study) | 500 mg/kg/day | Rat | [1] |
This compound: Specific toxicity data, such as LD50 or IC50 values from cytotoxicity assays, are not well-documented for this compound in the available literature. However, a study on related aromatic heptaene macrolides suggests that this class of compounds can exhibit high hemotoxicity, which is thought to be related to their affinity for cholesterol in mammalian cell membranes.[5] Without specific experimental data for this compound, its toxicity profile remains largely uncharacterized.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized method for determining the MIC of antifungal agents is the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Outline:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent (e.g., natamycin) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or yeast cells in a sterile saline solution and adjust the turbidity to a standard concentration (e.g., using a spectrophotometer).
-
Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: Add a standardized volume of the fungal inoculum to each well.
-
Incubation: Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.
Cytotoxicity Assay
A common method to assess the cytotoxicity of a compound on mammalian cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol Outline:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or BHK-21) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., natamycin or this compound) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This comparative analysis highlights a significant disparity in the available scientific literature between natamycin and this compound. Natamycin is a well-researched antifungal with a clearly defined mechanism of action, a broad spectrum of activity supported by quantitative MIC data, and a well-established in vivo efficacy and toxicity profile. In contrast, while this compound is identified as a polyene macrolide with presumed ergosterol-targeting activity, there is a profound lack of specific, quantitative data regarding its antifungal potency, cytotoxicity, and in vivo performance.
For researchers and drug development professionals, natamycin serves as a robust reference compound with a wealth of available data. This compound, on the other hand, represents a more exploratory compound. While its structural class suggests potential, significant further research is required to elucidate its specific mechanism, antifungal spectrum, and safety profile to determine its potential as a therapeutic agent. Future studies should focus on generating fundamental data for this compound, including comprehensive in vitro susceptibility testing against a panel of pathogenic fungi and detailed cytotoxicity assessments.
References
- 1. Natamycin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced in vivo antifungal activity of novel cell penetrating peptide natamycin conjugate for efficient fungal keratitis management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natamycin in the treatment of fungal keratitis: a systematic review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Natamycin and Voriconazole for the Treatment of Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aao.org [aao.org]
- 13. Correlation of in vitro and in vivo susceptibility of Candida albicans to amphotericin B and natamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-Antifungal Activity Relationships of Polyene Antibiotics of the Amphotericin B Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Trichomycin B and Other Antifungal Agents: Investigating Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Trichomycin B and other major classes of antifungal agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide utilizes data from the closely related polyene macrolide, Amphotericin B, as a representative analogue for comparative purposes. The mechanisms of action, potential for cross-resistance, and standardized methodologies for investigation are discussed to inform further research and drug development efforts.
Overview of Antifungal Classes and Mechanisms of Action
Understanding the distinct mechanisms by which antifungal agents exert their effects is fundamental to predicting and investigating cross-resistance. Fungal cells, being eukaryotic, share similarities with host cells, making selective toxicity a critical aspect of antifungal drug development. The primary antifungal classes discussed herein target unique fungal structures and metabolic pathways.
-
Polyenes (e.g., this compound, Amphotericin B): This class of antifungals directly targets the fungal cell membrane. Polyenes bind to ergosterol, a key sterol component of the fungal cell membrane, leading to the formation of pores or channels.[1][2] This disruption of membrane integrity results in the leakage of essential intracellular contents and ultimately, cell death.[1]
-
Azoles (e.g., Fluconazole): Azoles inhibit the synthesis of ergosterol by targeting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt cell membrane structure and function.[2]
-
Echinocandins (e.g., Caspofungin): This class of antifungals has a unique mechanism, targeting the fungal cell wall. Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the cell wall, by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[3] This leads to a weakened cell wall, osmotic instability, and cell lysis.[3]
-
Allylamines (e.g., Terbinafine): Allylamines also interfere with ergosterol biosynthesis but at an earlier step than azoles. They inhibit the enzyme squalene epoxidase, which leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.
Comparative Antifungal Activity
| Antifungal Agent | Class | Representative MIC50 (µg/mL) against Candida albicans | Representative MIC90 (µg/mL) against Candida albicans |
| Amphotericin B (as a proxy for this compound) | Polyene | 0.25[5] | 0.5[5] |
| Fluconazole | Azole | 0.5[6] | 32[7] |
| Caspofungin | Echinocandin | 0.06[8] | 0.125[7] |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values can vary depending on the specific strain and testing methodology.
Investigating Cross-Resistance: Experimental Protocols
Cross-resistance occurs when a fungal isolate develops resistance to one antifungal agent that also confers resistance to another, often mechanistically related, drug. Investigating cross-resistance is crucial for understanding the limitations of current therapies and for the development of new antifungal agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are the gold standard for determining the MIC of an antifungal agent against a specific fungal isolate.
Principle: A standardized inoculum of the fungal isolate is exposed to serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the drug that prevents visible growth after a specified incubation period.
Brief Protocol (based on CLSI M27):
-
Antifungal Preparation: Prepare a stock solution of the antifungal agent and perform serial twofold dilutions in RPMI 1640 medium to achieve the desired concentration range.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
Checkerboard Microdilution Assay for Synergy and Cross-Resistance
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents. While primarily used to evaluate synergy or antagonism, it can be adapted to investigate cross-resistance by observing the growth patterns of resistant and susceptible strains in the presence of different drug combinations.
Principle: Two antifungal agents are serially diluted in a two-dimensional array in a microtiter plate. Each well contains a unique combination of concentrations of the two drugs.
Brief Protocol:
-
Plate Setup: Prepare serial dilutions of Antifungal A along the rows and Antifungal B along the columns of a 96-well plate.
-
Inoculation: Inoculate the plate with a standardized fungal suspension as described for the broth microdilution method.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. For cross-resistance studies, the growth patterns of a known resistant isolate are compared to a susceptible isolate across the concentration gradients of both drugs. A lack of inhibition by both drugs in the resistant strain would indicate cross-resistance.
Signaling Pathways and Resistance Mechanisms
The development of resistance to antifungal agents is a complex process involving various molecular mechanisms. Understanding these pathways is essential for predicting and overcoming cross-resistance.
Polyene Resistance
Resistance to polyenes, including potentially this compound, is primarily associated with alterations in the fungal cell membrane's ergosterol content.[2] This can occur through mutations in the genes of the ergosterol biosynthesis pathway, leading to a decreased amount of ergosterol or the production of modified sterols that have a lower binding affinity for polyene antifungals.
Azole Resistance
Azole resistance is often multifactorial and can arise from:
-
Point mutations in the ERG11 gene, leading to a modified lanosterol 14-α-demethylase with reduced affinity for azole drugs.
-
Overexpression of the ERG11 gene, resulting in higher levels of the target enzyme.
-
Increased drug efflux due to the upregulation of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters, which actively pump the drug out of the cell.
Echinocandin Resistance
Resistance to echinocandins is most commonly associated with mutations in the FKS genes (FKS1, FKS2, FKS3), which encode the catalytic subunits of the β-(1,3)-D-glucan synthase complex. These mutations reduce the sensitivity of the enzyme to echinocandin inhibition.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental and biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of Action of Major Antifungal Classes.
Caption: Experimental Workflow for Investigating Cross-Resistance.
Conclusion and Future Directions
While this compound belongs to the well-characterized polyene class of antifungals, specific data on its in vitro activity and cross-resistance profile are lacking in the current literature. Based on its mechanism of action, cross-resistance with other polyenes is expected. Cross-resistance with azoles is possible, particularly in strains with mutations in the ergosterol biosynthesis pathway that reduce the availability of the target sterol for polyenes. Conversely, cross-resistance with echinocandins is less likely due to their distinct target (cell wall vs. cell membrane).
Future research should focus on determining the MICs of this compound against a broad panel of clinically relevant fungal pathogens, including azole- and echinocandin-resistant strains. In-depth studies utilizing checkerboard assays and molecular characterization of resistant isolates are warranted to fully elucidate the cross-resistance potential of this compound and inform its potential role in the antifungal armamentarium.
References
- 1. [Mycostatic activity in vitro of hystatin, trichomycin and dichlorohydroxyquinaldine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the antifungal activity of micafungin and amphotericin B against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
A Comparative Analysis of the Hemolytic Activity of Trichomycin B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Trichomycin B, a member of the aromatic heptaene macrolide class of antibiotics, is recognized for its potent antifungal properties. However, its clinical utility is significantly hampered by its inherent high hemolytic activity, a common trait among this class of compounds.[1] This guide provides a comparative overview of the hemolytic activity of this compound and explores how structural modifications, based on studies of related polyene macrolides, can modulate this toxicity. The data presented herein is supported by experimental findings on analogous compounds, offering insights into potential strategies for developing safer and more effective antifungal agents.
Understanding the Hemolytic Action of Polyene Macrolides
The hemolytic activity of polyene antibiotics like this compound stems from their high affinity for sterols, particularly cholesterol, a key component of erythrocyte membranes.[2][3] The binding of these macrolides to cholesterol leads to the formation of transmembrane channels or pores. This disrupts the integrity of the cell membrane, causing an increase in permeability to ions and small molecules.[3] The subsequent influx of water leads to cell swelling and eventual lysis, a process known as colloid osmotic hemolysis.[4]
Quantitative Comparison of Hemolytic Activity
One key strategy involves the isomerization of the polyene chain from its natural cis-trans configuration to an all-trans geometry. This alteration has been shown to dramatically decrease hemolytic activity, thereby improving the therapeutic index of the antibiotic.[1]
The table below presents data on the hemolytic activity (expressed as EH50, the concentration required to cause 50% hemolysis) of several aromatic heptaene macrolides and their all-trans isomers, alongside the widely used polyene antifungal, Amphotericin B.
| Compound | Type | EH50 (µg/mL) | Fold Change in Hemolytic Activity (Isomer vs. Parent) |
| Candicidin D (CndD) | cis-trans Isomer | 15.3 ± 1.2 | - |
| isoCndD | all-trans Isomer | 34.2 ± 2.8 | 2.2x lower |
| Partricin A (ParA) | cis-trans Isomer | 4.8 ± 0.5 | - |
| isoParA | all-trans Isomer | 52.1 ± 4.7 | 10.9x lower |
| Partricin B (ParB) | cis-trans Isomer | 5.1 ± 0.6 | - |
| isoParB | all-trans Isomer | 63.4 ± 5.9 | 12.4x lower |
| Amphotericin B (AmB) | Reference | 21.5 ± 1.9 | - |
Data adapted from a study on the selective toxicity of all-trans isomers of aromatic heptaene macrolides.[1] It is important to note that this data is for analogous compounds and not this compound itself.
Experimental Protocols
The assessment of hemolytic activity is a critical step in the preclinical evaluation of new drug candidates. A standard in vitro hemolysis assay is typically employed for this purpose.
Protocol: In Vitro Hemolysis Assay
Objective: To determine the concentration of a compound that causes 50% lysis of red blood cells (EH50).
Materials:
-
Freshly collected red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound and its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Triton X-100 (or other suitable detergent) for 100% hemolysis control
-
Microplate reader
Procedure:
-
Preparation of RBC Suspension:
-
Centrifuge freshly collected blood to pellet the RBCs.
-
Wash the RBC pellet three times with cold PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in PBS in a 96-well microplate.
-
Include a negative control (PBS only) and a positive control (Triton X-100) for 0% and 100% hemolysis, respectively.
-
Add the RBC suspension to each well.
-
-
Incubation:
-
Incubate the microplate at 37°C for a specified period (e.g., 1-4 hours).
-
-
Measurement:
-
Centrifuge the microplate to pellet intact RBCs and cell debris.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 540 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative control) / (Abs_positive control - Abs_negative control)] x 100
-
Plot the percentage of hemolysis against the compound concentration and determine the EH50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of the in vitro hemolysis assay.
Caption: Mechanism of polyene-induced hemolysis.
Conclusion and Future Directions
The high hemolytic activity of this compound remains a significant obstacle to its systemic use. However, evidence from related aromatic heptaene macrolides strongly suggests that chemical modification is a viable strategy to mitigate this toxicity. The development of derivatives, potentially through alterations to the polyene structure, represents a promising avenue for creating novel antifungal agents with an improved safety profile. Future research should focus on the synthesis and rigorous hemolytic and antifungal testing of a broader range of this compound derivatives to identify lead compounds for further preclinical and clinical development.
References
- 1. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the hemolytic activity of polyene antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permeabilizing and hemolytic action of large and small polyene antibiotics on human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haemolytic activity of aromatic heptaenes. A group of polyene macrolide antifungal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Insights into the Ion Channel Formation Model of Trichomycin B
A Comparative Guide for Researchers and Drug Development Professionals
Trichomycin B, a member of the aromatic heptaene macrolide family of antibiotics, is presumed to exert its antifungal activity through the formation of ion channels in the fungal cell membrane, a mechanism shared with other polyene antibiotics such as Amphotericin B and Nystatin. However, the precise molecular architecture and functional characteristics of this compound-induced channels remain less defined than those of its more extensively studied counterparts. This guide provides a comparative analysis of the proposed ion channel formation model for this compound, supported by available experimental data, and contrasts it with the established models for Amphotericin B and Nystatin.
Proposed Ion Channel Formation Model for this compound
The prevailing model for polyene antibiotic action posits that these molecules interact with sterols, primarily ergosterol in fungal membranes, to self-assemble into transmembrane pores or channels. This interaction leads to increased membrane permeability, leakage of essential ions and small molecules, and ultimately, cell death. For this compound, a similar sterol-dependent mechanism is proposed.
A key structural feature of this compound is the presence of a p-aminoacetophenone moiety, classifying it as an aromatic heptaene macrolide. This aromatic group is thought to influence its interaction with the membrane and its ion-conducting properties.
Caption: Proposed model of a this compound ion channel formed within a fungal membrane.
Comparative Analysis of Membrane Permeabilizing Effects
While specific quantitative data for this compound's ion channel properties are limited, studies comparing aromatic and non-aromatic heptaenes provide valuable insights.
| Property | This compound (Aromatic Heptaene) | Amphotericin B (Non-aromatic Heptaene) | Nystatin (Non-aromatic Heptaene) |
| Primary Sterol Target | Ergosterol (proposed) | Ergosterol | Ergosterol |
| K+ Permeability | More effective at inducing K+ permeability compared to non-aromatic heptaenes.[1] | Induces K+ permeability. | Induces K+ permeability. |
| Other Ion Permeability | Exhibits higher protonophoric (H+) activity.[1] At high concentrations, can induce Cl-/OH- exchange.[1] | Lower protonophoric activity compared to aromatic heptaenes.[1] Forms pathways with low K+ over Cl- selectivity.[1] | Similar to Amphotericin B. |
| Hemolytic Activity | High, contributing to poorer selective toxicity.[2] | Significant, but generally lower than aromatic heptaenes. | Lower than Amphotericin B. |
| Antifungal Activity | Lower than Trichomycin A.[3] | High | High |
Experimental Protocols for Model Validation
The validation of the ion channel formation model for this compound would rely on established biophysical techniques used to characterize the activity of other polyene antibiotics.
Planar Lipid Bilayer (PLB) Recordings
This technique allows for the direct measurement of ion channel activity at the single-molecule level.
Methodology:
-
Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phospholipids and sterols (e.g., ergosterol or cholesterol), is formed across a small aperture separating two aqueous compartments (cis and trans).
-
Drug Application: this compound is added to one or both compartments.
-
Channel Incorporation: The antibiotic molecules insert into the bilayer and self-assemble to form channels.
-
Electrophysiological Recording: A voltage is applied across the membrane, and the resulting ionic current passing through the channels is measured using sensitive amplifiers.
-
Data Analysis: The recordings are analyzed to determine key channel properties such as single-channel conductance, ion selectivity, open probability, and gating kinetics.
Caption: Workflow for a Planar Lipid Bilayer (PLB) experiment.
Liposome Leakage Assays
This method assesses the ability of a compound to permeabilize lipid vesicles (liposomes), providing a measure of its membrane-disrupting activity.
Methodology:
-
Liposome Preparation: Unilamellar liposomes are prepared with a defined lipid composition (e.g., containing ergosterol or cholesterol). A fluorescent marker (e.g., calcein or carboxyfluorescein) is encapsulated within the liposomes at a self-quenching concentration.
-
Drug Incubation: The liposomes are incubated with varying concentrations of this compound.
-
Permeabilization and Leakage: If this compound forms pores in the liposome membrane, the fluorescent marker will leak out into the surrounding buffer.
-
Fluorescence Measurement: The dilution of the marker upon leakage results in an increase in fluorescence intensity, which is measured over time using a fluorometer.
-
Data Analysis: The rate and extent of fluorescence increase are used to quantify the membrane permeabilizing activity of this compound.
Caption: Workflow for a Liposome Leakage Assay.
Comparison with Alternative Models
While the ion channel model is widely accepted for polyenes, an alternative "sterol sponge" model has been proposed. This model suggests that polyene aggregates on the membrane surface and extracts sterols, leading to membrane stress and damage, rather than forming discrete channels. It is plausible that both mechanisms, channel formation and sterol extraction, contribute to the overall antifungal effect of polyene macrolides, and their relative importance may vary depending on the specific polyene, its concentration, and the membrane composition.
Conclusion
The ion channel formation model for this compound is largely inferred from its structural similarity to other polyene macrolides. The limited available data suggests that its aromatic nature influences its ion selectivity and contributes to its high hemolytic activity. Rigorous experimental validation using techniques such as planar lipid bilayer recordings and liposome leakage assays is necessary to fully elucidate the specific characteristics of this compound-induced ion channels. A deeper understanding of its mechanism of action at the molecular level will be crucial for the development of derivatives with improved therapeutic indices.
References
- 1. Identification of the structural elements of amphotericin B and other polyene macrolide antibiotics of the hepteane group influencing the ionic selectivity of the permeability pathways formed in the red cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a polyene macrolide from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichomycin B: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Trichomycin B, a polyene macrolide antibiotic. Due to its classification as a hazardous substance, strict adherence to these protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is suspected of causing genetic defects, cancer, and reproductive harm. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
Essential PPE and Handling Guidelines:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately.
-
Respiratory Protection: If there is a risk of aerosolization, use a properly fitted respirator.
-
Ventilation: All work with this compound should be performed in a chemical fume hood to minimize inhalation exposure.
Primary Disposal Method: Professional Waste Management
The required and most secure method for the disposal of this compound, including pure compound, contaminated labware, and solutions, is through a licensed hazardous waste disposal company.
Step-by-Step Procedure for Professional Disposal:
-
Segregation: Do not mix this compound waste with other laboratory waste streams.
-
Containerization:
-
Solid Waste: Collect solid this compound waste (e.g., contaminated weigh boats, pipette tips, gloves) in a clearly labeled, leak-proof, and puncture-resistant container.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvent used.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and include information about any other chemical constituents.
-
Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection by the hazardous waste disposal service.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.
Secondary Disposal Method: Chemical Inactivation (for trace amounts and spills)
In situations involving small spills or the decontamination of non-disposable labware, chemical inactivation can be employed as a secondary measure. This procedure should be performed with extreme caution in a chemical fume hood. The following protocol is based on the successful degradation of other complex organic hazardous compounds and is presumed to be effective for this compound.
Experimental Protocol: Chemical Inactivation with Sodium Hypochlorite (Bleach)
Objective: To chemically degrade trace amounts of this compound to non-hazardous byproducts.
Materials:
-
Sodium hypochlorite solution (household bleach, typically 5.25-8.25%)
-
Water (for rinsing)
-
Appropriate waste containers for neutralized solutions
Procedure:
-
Preparation: Ensure you are wearing all necessary PPE and are working within a certified chemical fume hood.
-
For Contaminated Labware (e.g., glassware):
-
Rinse the glassware with a suitable solvent to remove the bulk of the this compound. This rinseate must be collected as hazardous liquid waste.
-
Immerse the glassware in a freshly prepared 10% solution of household bleach in water.
-
Allow the glassware to soak for a minimum of 24 hours.
-
After soaking, thoroughly rinse the glassware with copious amounts of water.
-
The bleach solution should be neutralized (if required by your institution's policies) and disposed of down the drain with plenty of water, provided it does not contain other hazardous materials.
-
-
For Small Spills:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully transfer the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth soaked in a 10% bleach solution.
-
Allow the bleach to remain on the surface for at least 30 minutes.
-
Wipe the area again with a clean, water-dampened cloth.
-
All materials used for spill cleanup must be disposed of as solid hazardous waste.
-
Data Presentation
| Hazard Classification | Description |
| Mutagenicity | Suspected of causing genetic defects. |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Visual Guidance: Disposal Workflow and Logical Relationships
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the steps for chemical decontamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
